molecular formula C10H13NO2 B113257 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone CAS No. 912347-94-5

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Cat. No.: B113257
CAS No.: 912347-94-5
M. Wt: 179.22 g/mol
InChI Key: VXBGCEDOGYNWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-amino-4-methoxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBGCEDOGYNWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648622
Record name 1-(2-Amino-4-methoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912347-94-5
Record name 1-(2-Amino-4-methoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Amino-3'-methyl-4'-methoxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (CAS: 912347-94-5): A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, registered under CAS number 912347-94-5, is a pivotal chemical intermediate with significant applications in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its primary role as a precursor in the development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory and analgesic therapies. Additionally, its potential as a building block for novel fungicides is explored. This document aims to serve as a detailed resource, offering insights into experimental protocols, underlying biological pathways, and key data associated with this compound and its derivatives.

Chemical and Physical Properties

This compound is a yellow crystalline solid. A summary of its key physical and chemical properties is presented in Table 1. The compound is moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but has low solubility in water. It is sensitive to acidic conditions and should be stored in a cool, dry environment. Safety precautions include the use of gloves and eye protection, as it is classified as a skin irritant.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 912347-94-5
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1]
Appearance Yellow crystalline solid
Melting Point 128-132 °C
Solubility Moderately soluble in DMSO and DMF; insoluble in water.
Storage Store in a cool, dry place, away from incompatible materials.
SMILES CC1=C(C=C(C(=C1)C(=O)C)N)OC
InChI InChI=1S/C10H13NO2/c1-6-7(8(11)3-4-9(6)13-2)10(5)12/h3-4H,11H2,1-2,5H3

Synthesis of this compound

A patented method for the preparation of this compound involves a Friedel-Crafts acylation of a substituted aniline precursor.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the method described in patent CN101987825B.

Reaction Scheme:

Synthesis_of_Target_Compound reactant 3-Methyl-4-methoxyaniline intermediate Acylation Complex reactant->intermediate 1. Boron trichloride 2. Acetyl chloride, Aluminum chloride in Dichloromethane product This compound intermediate->product Aqueous work-up

Synthesis of this compound.

Procedure:

  • Under a nitrogen atmosphere, dissolve 3-methyl-4-methoxyaniline (0.05 mol) in dichloromethane (10 mL).

  • Cool the solution to below -10 °C.

  • Add boron trichloride in dichloromethane solution (1M, 55 mL, 0.055 mol) and react for 0.5 hours.

  • Cool the reaction mixture to below -50 °C.

  • Successively add acetyl chloride (3.45 g, 0.044 mol) and aluminum chloride (6.4 g, 0.048 mol).

  • The reaction is first maintained at -50 to -40 °C, then allowed to warm to room temperature, and finally heated to reflux. The total reaction time is typically 12-24 hours, monitored for completion by techniques such as TLC or LCMS.

  • Upon completion, cool the reaction to room temperature and quench with iced water.

  • Adjust the pH of the aqueous layer to 6-7 with a 20% (w/w) aqueous sodium hydroxide solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under vacuum to remove the solvent.

  • The resulting residue can be purified by recrystallization from a solvent system such as petroleum ether/ethyl acetate (10:1 v/v) to yield 1-(2-amino-3-methyl-4-methoxyphenyl)ethanone.

Application in the Synthesis of COX-2 Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of diarylpyrazole-based selective COX-2 inhibitors. These compounds are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).

COX-2 Signaling Pathway

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors are designed to reduce inflammation and pain with fewer gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

COX-2_Signaling_Pathway phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A2 cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation cox2_inhibitor Selective COX-2 Inhibitor cox2_inhibitor->cox2 Inhibition

Simplified COX-2 signaling pathway and the point of inhibition.
General Synthesis of Diarylpyrazole COX-2 Inhibitors

General Synthetic Workflow:

COX2_Inhibitor_Synthesis_Workflow start_material 1-(2-Amino-4-methoxy- 3-methylphenyl)ethanone intermediate1 1,3-Dicarbonyl Intermediate start_material->intermediate1 Claisen Condensation (e.g., with ethyl trifluoroacetate) product Diarylpyrazole COX-2 Inhibitor intermediate1->product reactant2 Substituted Hydrazine (e.g., 4-Sulfonamidophenylhydrazine) reactant2->product Cyclization

General workflow for the synthesis of diarylpyrazole COX-2 inhibitors.
Representative Experimental Protocol: COX-2 Inhibition Assay

The following is a representative protocol for an in vitro COX-2 inhibition assay, adapted from commercially available kits and literature methods. This can be used to evaluate the inhibitory potential of compounds synthesized from this compound.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test inhibitor compounds dissolved in DMSO

  • Stannous chloride solution (to stop the reaction)

  • ELISA kit for Prostaglandin E2 (PGE2) quantification or LC-MS/MS system

Procedure:

  • Prepare the reaction mixture by adding the reaction buffer, heme, and COX-2 enzyme to a microplate well.

  • Add the test inhibitor at various concentrations (typically in DMSO, with a final DMSO concentration kept constant across all wells). Include a vehicle control (DMSO only) and a positive control (a known COX-2 inhibitor like celecoxib).

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period (e.g., 2 minutes) at 37 °C.

  • Stop the reaction by adding stannous chloride solution.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit or by LC-MS/MS.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Application in Fungicide Development

This compound also serves as a precursor for the development of novel fungicides.[1] The synthesis of various heterocyclic compounds with potential fungicidal activity, such as pyrazoles and thiazoles, can be initiated from this intermediate.

Representative Data on Fungicidal Activity of Pyrazole Derivatives

While specific fungicidal data for derivatives of this compound are not available, Table 2 presents representative Minimum Inhibitory Concentration (MIC) data for a series of synthesized pyrazole analogues against various fungal strains, demonstrating the potential of this class of compounds.

Table 2: Representative Antifungal Activity (MIC in μg/mL) of Pyrazole Derivatives

CompoundAspergillus nigerCandida albicansEscherichia coli (for comparison)Reference
Pyrazole Derivative 1 >10062.5125[3]
Pyrazole Derivative 2 131.2515.62[3]
Pyrazole Derivative 3 1252500.25[3]
Clotrimazole (Standard) 20.5N/A[3]
Ciprofloxacin (Standard) N/AN/A0.5[3]

Note: The compounds in this table are representative pyrazole derivatives and are not directly synthesized from this compound. This data is presented to illustrate the potential fungicidal activity of the pyrazole scaffold.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of biologically active molecules. Its primary utility lies in the construction of diarylpyrazole-based selective COX-2 inhibitors, which are of significant interest in the pharmaceutical industry for the treatment of inflammatory conditions. Furthermore, its potential as a scaffold for the development of new fungicides highlights its broader importance in agrochemical research. This technical guide has provided an overview of its properties, synthesis, and key applications, along with representative experimental protocols and relevant biological pathways, to aid researchers and drug development professionals in their work with this important compound. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully explore its therapeutic and agrochemical potential.

References

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Information

The fundamental molecular characteristics of this compound are summarized below. The data has been compiled from verified chemical suppliers and databases.

ParameterValueSource
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
CAS Number 912347-94-5[1][2]

Physicochemical Data

Key physical and chemical properties are presented in the following table, offering a comprehensive profile of the compound.

PropertyValue
Physical State Yellow crystalline solid
Melting Point 107 °C
Boiling Point (Predicted) 336.0 ± 37.0 °C
Density (Predicted) 1.096 ± 0.06 g/cm³
Solubility Moderately soluble in polar organic solvents (e.g., DMSO, DMF); relatively insoluble in water.

Logical Relationship of Compound Name to Structure

The IUPAC name, this compound, directly corresponds to its chemical structure. The following diagram illustrates this relationship, breaking down the name into its constituent functional groups and their positions on the phenyl ring.

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone_Structure cluster_phenyl Phenyl Ring cluster_substituents Substituents P Phenyl Amino Amino (-NH2) at C2 P->Amino substituted with Methoxy Methoxy (-OCH3) at C4 P->Methoxy substituted with Methyl Methyl (-CH3) at C3 P->Methyl substituted with Ethanone Ethanone (-C(O)CH3) at C1 Ethanone->P attached to

Caption: Structural breakdown of this compound.

Experimental Workflow: Synthesis Overview

While specific, detailed experimental protocols are proprietary and vary between manufacturers, a generalized workflow for the synthesis of substituted acetophenones such as this compound often involves a multi-step process. The following diagram outlines a logical, high-level workflow.

Synthesis_Workflow Start Starting Material (Substituted Aniline/Phenol) Step1 Nitration/Functional Group Introduction Start->Step1 Step2 Reduction of Nitro Group to Amino Group Step1->Step2 Step3 Friedel-Crafts Acylation (Introduction of Ethanone) Step2->Step3 Step4 Purification (Crystallization/Chromatography) Step3->Step4 End Final Product: This compound Step4->End

Caption: Generalized synthetic workflow for related aromatic ketones.

References

Physical and chemical properties of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the aromatic ketone 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis, offering detailed experimental protocols, tabulated data, and visualizations of key processes.

Chemical and Physical Properties

This compound is a multifaceted organic compound with potential applications in medicinal chemistry. A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 912347-94-5[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1]
Melting Point 107 °C[1]
Boiling Point (Predicted) 336.0 ± 37.0 °C[1]
Density (Predicted) 1.096 ± 0.06 g/cm³[1]
Storage Room temperature, dry, sealed[1]

Synthesis and Purification

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. The following protocol is based on established methodologies.

Synthesis Protocol: Friedel-Crafts Acylation

This process involves the acylation of a substituted aniline derivative.

Materials:

  • 2-Methoxy-3-methylaniline (starting material)

  • Acetyl chloride (acetylation reagent)

  • Boron trichloride (Lewis acid catalyst)

  • Aluminum chloride (Lewis acid catalyst)

  • Dichloromethane (solvent)

  • Nitrogen gas (inert atmosphere)

  • Sodium hydroxide solution

  • Petroleum ether or n-hexane

  • Ethyl acetate

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-methoxy-3-methylaniline in dichloromethane.

  • Cool the solution to below -10 °C and add a dichloromethane solution of boron trichloride. Allow the reaction to proceed for 30 minutes.

  • Further cool the mixture to below -50 °C and sequentially add acetyl chloride and aluminum chloride.

  • The reaction is maintained at this temperature for a period of 12 to 24 hours, with progress monitored until completion.

  • Upon completion, the reaction mixture is worked up by adjusting the pH of the aqueous layer to 6-7 with a sodium hydroxide solution.

  • The product is then extracted with dichloromethane.

  • The organic phases are combined, dried, and the solvent is removed under vacuum to yield the crude product.

Synthesis Workflow

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity final product.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot mixed solvent system.

  • Suitable solvent systems include petroleum ether and ethyl acetate, or n-hexane and ethyl acetate.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Workflow

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H6.5 - 7.5m2H
-NH₂4.0 - 5.0 (broad)s2H
-OCH₃~3.8s3H
-COCH₃~2.5s3H
Ar-CH₃~2.2s3H
¹³C NMR Predicted Chemical Shift (ppm)
C=O~200
Aromatic C-NH₂~150
Aromatic C-OCH₃~155
Aromatic C-H & C-C110 - 140
-OCH₃~55
-COCH₃~25
Ar-CH₃~15
Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (ketone)1660 - 1680
C=C Stretch (aromatic)1450 - 1600
C-N Stretch1250 - 1350
C-O Stretch1000 - 1300
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 179. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 164) and a carbonyl group (m/z = 151).

Biological Activity and Potential Applications

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural features, including the amino, methoxy, and acetyl groups on a phenyl ring, make it a versatile scaffold for the development of novel therapeutic agents.

Notably, this compound and its derivatives are utilized in the preparation of selective kinase inhibitors.[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a major focus of modern drug discovery.

While the specific kinase targets for derivatives of this compound are not explicitly detailed in the available literature, a plausible signaling pathway that is often targeted by such small molecule inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.

References

Structural Elucidation and Characterization of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, notably selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] This document details its physicochemical properties, predicted spectroscopic data based on analogous structures, a putative synthetic protocol, and its potential role in drug discovery workflows.

Chemical Identity and Physical Properties

This compound is a yellow crystalline solid.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 912347-94-5[3]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Melting Point 107 °C[2]
Predicted Boiling Point 336.0 ± 37.0 °C[2]
Predicted Density 1.096 ± 0.06 g/cm³[2]
SMILES NC1=C(C=CC(=C1C)OC)C(C)=O[3]

Structural Elucidation: Spectroscopic Characterization

Due to the limited availability of publicly accessible, experimentally derived spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds. These predictions serve as a guide for researchers in the verification of this molecule.

Predicted ¹H NMR Spectral Data

The predicted proton nuclear magnetic resonance (¹H NMR) spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group, the methoxy group, the methyl group, and the acetyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (H-5)~ 6.5 - 6.7Doublet1H
Aromatic H (H-6)~ 7.1 - 7.3Doublet1H
-NH₂~ 4.5 - 5.5Broad Singlet2H
-OCH₃~ 3.8 - 3.9Singlet3H
Ar-CH₃~ 2.1 - 2.3Singlet3H
-COCH₃~ 2.5 - 2.6Singlet3H
Predicted ¹³C NMR Spectral Data

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show signals for each unique carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~ 198 - 202
Aromatic C-NH₂~ 145 - 150
Aromatic C-OCH₃~ 155 - 160
Aromatic C-H~ 110 - 130
Aromatic C-CH₃~ 120 - 125
Aromatic C-C=O~ 115 - 120
-OCH₃~ 55 - 60
-COCH₃~ 25 - 30
Ar-CH₃~ 15 - 20
Predicted FT-IR Spectral Data

The Fourier-transform infrared (FT-IR) spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400 - 3200N-HStretching (asymmetric and symmetric)
3100 - 3000C-H (aromatic)Stretching
2980 - 2850C-H (aliphatic)Stretching
1660 - 1690C=O (ketone)Stretching
1600 - 1450C=C (aromatic)Stretching
1270 - 1230C-O (aryl ether)Stretching
Predicted Mass Spectrometry Data

The mass spectrum (electron ionization, EI) is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
179[M]⁺ (Molecular Ion)
164[M - CH₃]⁺
136[M - COCH₃]⁺

Experimental Protocols

General Spectroscopic Analysis Workflow

G General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Dissolution Dissolve in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolution NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS Process Process raw data (e.g., Fourier transform, baseline correction) NMR->Process FTIR->Process MS->Process Interpret Interpret spectra and assign signals Process->Interpret Structure Confirm Structure Interpret->Structure G Putative Synthesis of this compound Start 3-Methoxy-2-methylaniline Step1 Protection of Amine (e.g., Acetylation) Start->Step1 Intermediate1 N-(3-Methoxy-2-methylphenyl)acetamide Step1->Intermediate1 Step2 Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) Intermediate1->Step2 Intermediate2 1-(2-Acetamido-4-methoxy-3-methylphenyl)ethanone Step2->Intermediate2 Step3 Deprotection of Amine (e.g., Acidic or Basic Hydrolysis) Intermediate2->Step3 Product This compound Step3->Product G Role as an Intermediate in COX-2 Inhibitor Synthesis Intermediate This compound Step1 Diazotization Intermediate->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Coupling Reaction (e.g., with a β-diketone) Intermediate1->Step2 Intermediate2 Azo-coupled Intermediate Step2->Intermediate2 Step3 Cyclization/Condensation Intermediate2->Step3 Product Heterocyclic Core of COX-2 Inhibitor (e.g., Pyrazole derivative) Step3->Product

References

Synthesis of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The described methodology starts from readily available substituted anilines and proceeds through a multi-step synthesis involving methylation, nitration, and subsequent reduction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step process starting from 1-(4-hydroxy-3-methylphenyl)ethanone. The overall synthetic pathway is outlined below:

Synthesis_Pathway A 1-(4-Hydroxy-3-methylphenyl)ethanone B 4-Methoxy-3-methylacetophenone A->B Methylation Step 1 C 1-(4-Methoxy-3-methyl-2-nitrophenyl)ethanone B->C Nitration Step 2 D This compound C->D Reduction Step 3

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-methylacetophenone

This step involves the methylation of the hydroxyl group of 1-(4-hydroxy-3-methylphenyl)ethanone.

Reaction Scheme:

Step1_Reaction reactant1 1-(4-Hydroxy-3-methylphenyl)ethanone product 4-Methoxy-3-methylacetophenone reactant1->product Acetone, Reflux reactant2 Dimethyl sulfate reactant2->product catalyst K₂CO₃ catalyst->product Step2_Reaction reactant 4-Methoxy-3-methylacetophenone product 1-(4-Methoxy-3-methyl-2-nitrophenyl)ethanone reactant->product 0-5 °C reagent HNO₃ / H₂SO₄ reagent->product Step3_Reaction reactant 1-(4-Methoxy-3-methyl-2-nitrophenyl)ethanone product This compound reactant->product Reflux reagent Sn / HCl reagent->product Experimental_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction A1 Mix 1-(4-hydroxy-3-methylphenyl)ethanone, K₂CO₃, and Acetone A2 Add Dimethyl Sulfate A1->A2 A3 Reflux Overnight A2->A3 A4 Filter and Concentrate A3->A4 A5 Work-up (EtOAc/H₂O) A4->A5 B1 Dissolve 4-methoxy-3-methylacetophenone in cold H₂SO₄ A5->B1 Intermediate Product B2 Add Nitrating Mixture (HNO₃/H₂SO₄) B1->B2 B3 Stir at 0-5 °C B2->B3 B4 Precipitate on Ice B3->B4 B5 Filter, Wash, and Dry B4->B5 C1 Combine Nitrated Product and Tin B5->C1 Intermediate Product C2 Add Concentrated HCl C1->C2 C3 Reflux C2->C3 C4 Neutralize and Filter C3->C4 C5 Extract and Purify C4->C5 FinalProduct This compound C5->FinalProduct Final Product

References

Spectroscopic Characterization of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key pharmaceutical intermediate, 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted spectroscopic data based on analogous compounds and established principles, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Physicochemical Properties

This compound is a yellow crystalline solid. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including analgesic and anti-inflammatory drugs.[1]

PropertyValueReference
CAS Number912347-94-5
Molecular FormulaC₁₀H₁₃NO₂[1][2]
Molecular Weight179.22 g/mol [1][2]
Melting Point107 °C[1]

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra in public literature, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HH-6
~6.3d1HH-5
~4.5 (broad s)s2H-NH₂
~3.8s3H-OCH₃
~2.5s3H-COCH₃
~2.1s3HAr-CH₃

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum in CDCl₃ would show the following peaks:

Chemical Shift (δ, ppm)Assignment
~198C=O
~160C-OCH₃
~150C-NH₂
~135C-6
~120C-1
~115C-3
~105C-5
~100C-4
~55-OCH₃
~28-COCH₃
~15Ar-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the primary functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1660StrongC=O stretch (aryl ketone)
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)
1050-1000MediumAryl-O stretch (symmetric)
Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
179High[M]⁺ (Molecular Ion)
164High[M - CH₃]⁺
136Medium[M - COCH₃]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer used.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.[3]

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[3]

IR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Dilute the solution to an appropriate concentration for the instrument being used.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source (e.g., via direct infusion or gas chromatography inlet).

  • Ionize the sample using a standard electron energy (typically 70 eV).

  • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Generation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Safety and Handling of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (CAS No. 912347-94-5). The information is compiled from available Safety Data Sheets (SDS) and established toxicological testing guidelines to ensure safe laboratory practices.

Chemical Identification and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms 2'-Amino-3'-methyl-4'-methoxyacetophenone, 2-Amino-4-Methoxy-3-Methylacetophenone
CAS Number 912347-94-5
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Physical State Solid, white to yellow to orange powder or crystal[1]
Melting Point 105-109 °C[1]
Boiling Point 336.0 ± 37.0 °C (Predicted)[2]
Density 1.096 ± 0.06 g/cm³ (Predicted)[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute oral toxicity.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]

GHS Pictogram:

alt text

Signal Word: Warning

Experimental Protocols for Toxicological Assessment

3.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute toxic effects of a substance after a single oral administration. The primary goal is to identify the dose level that causes evident toxicity without mortality and to determine the LD50 (median lethal dose) range.

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Procedure: A sighting study is first conducted with single animals to determine the appropriate starting dose. Subsequently, the main study involves dosing groups of at least five animals with fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[4][5][6]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[7] A gross necropsy is performed on all animals at the end of the study.[5]

  • Data Analysis: The results are used to classify the substance according to the GHS for acute oral toxicity.

3.2. Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.

  • Test Animals: Rats are the preferred species, with at least 5 males and 5 females per dose group.

  • Procedure: The test substance is administered orally by gavage or in the diet/drinking water daily for 28 days. At least three dose levels and a control group are used.[8][9]

  • Observations: Daily clinical observations, weekly measurements of body weight and food/water consumption, and hematological and clinical biochemistry analyses are conducted.[9][10] At the end of the study, a full necropsy and histopathological examination of major organs are performed.

  • Data Analysis: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) and target organs for toxicity.

Safety and Handling Precautions

4.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

4.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

4.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

4.4. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials such as strong oxidizing agents and acids.

  • It is recommended to store under an inert gas as the compound may be air-sensitive.

Emergency Procedures

5.1. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

5.2. Spill Response

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Avoid generating dust.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Visualizations

6.1. Experimental and Handling Workflows

G cluster_0 Chemical Safety Assessment Workflow A Obtain Substance Information (SDS, Literature) B Hazard Identification (GHS Classification) A->B C Exposure Assessment (Route, Duration, Frequency) B->C D Toxicity Testing (e.g., OECD 420, 407) C->D E Risk Characterization (NOAEL, LD50) D->E F Establish Safe Handling Procedures E->F

Caption: Workflow for chemical safety assessment.

G cluster_1 Standard Chemical Handling Procedure P1 Pre-Handling: Review SDS and Procedures P2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) P1->P2 P3 Work in a Ventilated Area (Fume Hood) P2->P3 P4 Weigh/Transfer Chemical Carefully P3->P4 P5 Post-Handling: Clean Work Area and Equipment P4->P5 P6 Dispose of Waste Properly P5->P6 P7 Remove PPE and Wash Hands P6->P7

Caption: Standard procedure for handling chemicals.

G cluster_2 Chemical Spill Response S1 Spill Occurs S2 Assess Risk (Size, Hazard) S1->S2 S3 Minor Spill? S2->S3 S4 Evacuate Area Notify Supervisor Call Emergency Services S3->S4 No S5 Contain Spill (Use Spill Kit) S3->S5 Yes S8 Restock Spill Kit S4->S8 S6 Clean Up and Decontaminate S5->S6 S7 Dispose of Waste S6->S7 S7->S8

Caption: Flowchart for chemical spill response.

References

Biological Activity Screening of Novel Acetophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acetophenone derivatives, a significant class of phenolic compounds found in numerous plant species and also accessible through synthetic routes, have emerged as privileged scaffolds in medicinal chemistry.[1][2] Their versatile structure allows for extensive chemical modification, leading to a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for synthesizing and screening novel acetophenone derivatives. It includes detailed experimental protocols for key biological assays, a summary of quantitative activity data from recent literature, and visualizations of relevant signaling pathways and experimental workflows to facilitate the discovery and development of new therapeutic agents.

Introduction to Acetophenone Derivatives

Acetophenones are aromatic ketones characterized by an acetyl group attached to a benzene ring. This core structure is a common motif in natural products and serves as a valuable synthon for creating more complex molecules.[1][3] The therapeutic potential of acetophenone derivatives stems from their ability to interact with various biological targets. For instance, naturally occurring acetophenones like paeonol have demonstrated significant anticancer and anti-inflammatory properties.[1] Synthetic strategies, such as the Claisen-Schmidt condensation to form chalcones or "click" chemistry to introduce triazole moieties, have further expanded the chemical space and biological activity of this compound class, yielding potent enzyme inhibitors and antimicrobial agents.[2][3][4]

The process of screening these novel derivatives involves a systematic evaluation of their effects in various biological assays. This guide outlines standardized procedures for assessing their anticancer, antimicrobial, anti-inflammatory, and antioxidant potentials, providing a framework for identifying promising lead compounds for further development.

Synthesis of Novel Acetophenone Derivatives

The creation of diverse libraries of acetophenone derivatives is foundational to activity screening. Two prevalent and effective methods are the Claisen-Schmidt condensation for synthesizing chalcones and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction for creating triazole hybrids.

Experimental Protocol 2.1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, which feature a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are synthesized through the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[2]

Materials:

  • Substituted acetophenone (10 mmol)

  • Substituted benzaldehyde (10 mmol)

  • Ethanol

  • Aqueous solution of a base (e.g., Potassium Hydroxide, Sodium Hydroxide)

  • Stirring apparatus

  • Ice bath

  • 10% Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and the substituted benzaldehyde (10 mmol) in ethanol.[5]

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., KOH) dropwise while stirring vigorously.

  • Reaction: Allow the mixture to stir at room temperature. The reaction time can range from a few hours to 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl.[5]

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.[2][5]

Experimental Protocol 2.2: Synthesis of Acetophenone-Triazole Hybrids via CuAAC "Click" Reaction

This method is used to covalently link an acetophenone scaffold with another molecule through a stable 1,2,3-triazole ring, a strategy known to enhance biological activity.[3][4]

Materials:

  • Propargylated acetophenone derivative (e.g., 1-(4-(prop-2-yn-1-yloxy)phenyl)ethanone) (1 mmol)[3]

  • Appropriate organic azide (1 mmol)

  • Solvent system (e.g., DMSO/H₂O)

  • Copper(II) sulfate (CuSO₄) as a catalyst precursor

  • Sodium ascorbate as a reducing agent

Procedure:

  • Reaction Setup: Dissolve the propargylated acetophenone and the organic azide in the DMSO/H₂O solvent system in a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of copper(II) sulfate followed by sodium ascorbate to the mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.[3]

  • Reaction: Stir the mixture at room temperature for 6-8 hours. The reaction is often characterized by a color change. Monitor completion by TLC.[3]

  • Work-up: Upon completion, dilute the reaction mixture with water to precipitate the triazole product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization.

G Diagram 1: General Synthesis & Purification Workflow Start Starting Materials (Acetophenone, Aldehyde, etc.) Reaction Chemical Reaction (e.g., Condensation, Cycloaddition) Start->Reaction Reagents & Catalyst Workup Reaction Work-up (Precipitation, Extraction) Reaction->Workup Crude Product Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Product Pure Novel Derivative Characterization->Product

Caption: General workflow for the synthesis and purification of novel acetophenone derivatives.

Screening for Key Biological Activities

Anticancer Activity

Many acetophenone derivatives, particularly chalcones and their heterocyclic analogues, exhibit potent cytotoxic effects against various cancer cell lines.[1][6] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of critical cellular machinery like the proteasome.[5][6]

Table 3.1.1: Cytotoxic Activity of Novel Acetophenone Derivatives

Compound Cell Line Activity Metric Value Reference
Acrovestone MCF-7 (Breast Cancer) IC₅₀ 33.5 µM [1]
Eupatofortunone MCF-7 (Breast Cancer) IC₅₀ 82.15 µM [1]
Eupatofortunone A549 (Lung Cancer) IC₅₀ 86.63 µM [1]
Melibarbinon B A2780 (Ovarian Cancer) IC₅₀ 30 µM [1]
Compound 11 (2,5-DKP) A549 (Lung Cancer) IC₅₀ 1.2 µM [7]

| Compound 11 (2,5-DKP) | HeLa (Cervical Cancer) | IC₅₀ | 0.7 µM |[7] |

Experimental Protocol 3.1.1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test acetophenone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G Diagram 2: Apoptosis Induction via Proteasome Inhibition Drug Acetophenone Derivative (e.g., JC3-dimer) Proteasome Proteasome Drug->Proteasome Inhibits IkB IκBα Accumulation Proteasome->IkB Degrades Bax Pro-apoptotic Proteins (e.g., Bax) Accumulate Proteasome->Bax Degrades Caspase Caspase Cascade Activation IkB->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Pathway showing apoptosis induction by an acetophenone derivative via proteasome inhibition.[6]

Antimicrobial Activity

Acetophenone derivatives, including chalcones and semicarbazones, have demonstrated significant activity against a range of bacteria and fungi.[8]

Table 3.2.1: Antimicrobial Activity of Novel Acetophenone Derivatives

Compound Microorganism Activity Metric Value (µg/mL) Reference
Chalcone 3c Staphylococcus aureus MIC 62.5 - 250 [8]
Chalcone 3c Candida albicans MIC 62.5 - 250 [8]

| Semicarbazone SC01-04 | Various Bacteria & Fungi | - | Significant Activity | |

Experimental Protocol 3.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ampicillin, Fluconazole)

  • Microbial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells, creating an initial concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

G Diagram 3: Workflow for MIC Determination Start Prepare Serial Dilutions of Compound in 96-well Plate Inoculate Inoculate Wells with Standardized Microbe Culture Start->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Assess Visually Assess for Microbial Growth (Turbidity) Incubate->Assess Result Determine MIC Value (Lowest Concentration with No Growth) Assess->Result

Caption: Step-by-step workflow for the broth microdilution method to determine MIC.

Anti-inflammatory Activity

Acetophenone derivatives can mitigate inflammation by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (PGE₂), and cytokines (TNF-α, IL-6), often through the modulation of signaling pathways such as MAPK and NF-κB.[1][9][10]

Table 3.3.1: Anti-inflammatory Activity of Novel Acetophenone Derivatives

Compound Assay / Model Activity Metric Value Reference
Compound 70 RAW 264.7 cells IC₅₀ 26.4 µM [1]
Compound 72 RAW 264.7 cells IC₅₀ 46.0 µM [1]
Acetophenone Semicarbazone Carrageenan-induced paw edema % Inhibition Significant (at 50 mg/kg) [11]

| Benzylideneacetophenone (JC3 dimer) | C/K-induced arthritis rats | - | Significant symptom reduction |[9] |

Experimental Protocol 3.3.1: Carrageenan-Induced Paw Edema in Rodents (in vivo)

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[11][12]

Materials:

  • Wistar rats or Swiss albino mice[11][12]

  • Test compounds

  • Standard drug (e.g., Indomethacin, Rofecoxib)[12]

  • 1% Carrageenan solution in saline

  • Pletysmometer or digital calipers

Procedure:

  • Animal Grouping: Divide animals into groups: a control group, a standard drug group, and test groups receiving different doses of the acetophenone derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume or thickness immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

G Diagram 4: Inhibition of Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Adaptor Adaptor Proteins (e.g., MyD88) TLR4->Adaptor MAPK MAPK Pathway (JNK, p38, ERK) Adaptor->MAPK NFkB NF-κB Pathway Adaptor->NFkB Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) MAPK->Cytokines Activates Transcription NFkB->Cytokines Activates Transcription Drug Acetophenone Derivative Drug->MAPK Inhibits Drug->NFkB Inhibits

Caption: Acetophenone derivatives can inhibit LPS-induced inflammation by blocking MAPK and NF-κB pathways.[10]

Antioxidant Activity

The antioxidant capacity of acetophenone derivatives is often evaluated by their ability to scavenge synthetic free radicals. The two primary mechanisms for this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[13]

Experimental Protocol 3.4.1: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[2]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds and a standard antioxidant (e.g., Ascorbic acid, Trolox) dissolved in methanol

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.[2]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance of the solution at 517 nm.[2]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound.[2]

  • Data Analysis: Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the dose-response curve.

G Diagram 5: Antioxidant Mechanisms of Action cluster_0 Single Electron Transfer (SET) cluster_1 Hydrogen Atom Transfer (HAT) AOX_SET Antioxidant (AOX) Result_SET AOX•+  +  R:- AOX_SET->Result_SET e- Radical_SET Radical (R•) Radical_SET->Result_SET AOX_HAT Antioxidant (AOX-H) Result_HAT AOX•  +  R-H AOX_HAT->Result_HAT H• Radical_HAT Radical (R•) Radical_HAT->Result_HAT

Caption: The two primary mechanisms of free radical scavenging by antioxidants.[13]

Conclusion and Future Perspectives

Acetophenone derivatives represent a highly versatile and promising class of compounds for drug discovery. The screening methodologies outlined in this guide provide a robust framework for identifying and characterizing novel derivatives with significant therapeutic potential. The quantitative data presented in the tables highlight the potent activities already achieved within this chemical class. Future research should focus on integrated approaches, combining synthetic chemistry with computational modeling to perform structure-activity relationship (SAR) studies. This will enable the rational design of next-generation acetophenone derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for their development into clinically effective drugs.

References

An In-depth Technical Guide to 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone is a highly functionalized aromatic ketone that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an ortho-amino group, a methoxy group, and a methyl group on the phenyl ring, makes it an ideal precursor for the construction of a variety of heterocyclic scaffolds, particularly quinolines and related fused systems. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of novel pharmacologically active agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug discovery.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Among these, the quinoline scaffold is of particular importance, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic synthesis of substituted quinolines is therefore a critical endeavor in the pursuit of new therapeutic agents. This compound emerges as a key starting material in this context, offering multiple reactive sites for cyclization and further functionalization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 912347-94-5[3]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
Appearance Solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents

Synthesis of this compound

The synthesis of this compound typically involves a two-step sequence starting from a commercially available substituted anisole derivative. The general synthetic workflow is outlined below.

G cluster_synthesis Synthesis Workflow Start 3-Methoxy-2-methylaniline Intermediate1 N-(3-methoxy-2-methylphenyl)acetamide Start->Intermediate1 Acylation (e.g., Ac₂O, Pyridine) Intermediate2 1-(2-Acetamido-4-methoxy-3-methylphenyl)ethanone Intermediate1->Intermediate2 Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) Intermediate3 This compound Intermediate2->Intermediate3 Hydrolysis (e.g., aq. HCl, heat)

Caption: General workflow for the synthesis of the title compound.

A plausible synthetic route begins with the acylation of 3-methoxy-2-methylaniline to protect the amino group. This is followed by a Friedel-Crafts acylation to introduce the acetyl group at the para position to the activating methoxy group. Finally, deprotection of the amino group via acid-catalyzed hydrolysis yields the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(3-methoxy-2-methylphenyl)acetamide

To a solution of 3-methoxy-2-methylaniline (1.0 eq) in pyridine (5 vol) at 0 °C is slowly added acetic anhydride (1.1 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to afford N-(3-methoxy-2-methylphenyl)acetamide.

Step 2: Synthesis of 1-(2-Acetamido-4-methoxy-3-methylphenyl)ethanone

To a suspension of anhydrous aluminum chloride (2.5 eq) in dry dichloromethane (10 vol) at 0 °C is added acetyl chloride (1.2 eq) dropwise. A solution of N-(3-methoxy-2-methylphenyl)acetamide (1.0 eq) in dry dichloromethane (5 vol) is then added slowly, maintaining the temperature below 5 °C. The reaction mixture is stirred at room temperature for 18 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound

A suspension of 1-(2-Acetamido-4-methoxy-3-methylphenyl)ethanone (1.0 eq) in 6 M hydrochloric acid (10 vol) is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to yield this compound.

Applications in Organic Synthesis: The Friedländer Annulation

The most prominent application of this compound is in the Friedländer annulation for the synthesis of substituted quinolines. This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene group, such as a β-ketoester or a 1,3-diketone.

G cluster_friedlander Friedländer Annulation Workflow Start 1-(2-Amino-4-methoxy- 3-methylphenyl)ethanone Intermediate Enamine/Schiff Base Intermediate Start->Intermediate Condensation Reagent Active Methylene Compound (e.g., β-ketoester) Reagent->Intermediate Product Substituted Quinoline Intermediate->Product Intramolecular Cyclization & Dehydration G cluster_bio Potential Biological Targets of Derived Quinolines Quinoline Substituted Quinoline (from title compound) Target1 Tyrosine Kinases Quinoline->Target1 Target2 Topoisomerases Quinoline->Target2 Target3 Proteasomes Quinoline->Target3 Effect1 Inhibition of Cell Proliferation Target1->Effect1 Effect2 Induction of Apoptosis Target2->Effect2 Target3->Effect2

References

A Technical Guide to Unlocking Novel Heterocyclic Scaffolds from 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone is a versatile synthetic intermediate poised for the discovery of novel heterocyclic compounds with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic amino group ortho to an acetyl moiety, combined with activating methoxy and methyl groups on the phenyl ring, makes it an ideal precursor for a variety of cyclocondensation and multicomponent reactions. This technical guide explores the untapped potential of this building block, providing a detailed roadmap for the synthesis of novel quinoline and benzodiazepine derivatives. These heterocyclic cores are prevalent in a wide array of biologically active molecules, including analgesics, anti-inflammatory agents, and central nervous system modulators.

Core Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for successful reaction design and optimization.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Not specified in readily available literature
Solubility Expected to be soluble in common organic solvents
Reactivity The ortho-aminoacetophenone moiety is primed for reactions with carbonyl compounds and other electrophiles.

Novel Reaction Pathways and Methodologies

This guide focuses on two powerful and widely applicable reaction types for the elaboration of this compound into complex heterocyclic systems: the Friedländer Annulation for the synthesis of substituted quinolines and a plausible cyclocondensation for the formation of 1,5-benzodiazepine derivatives.

Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and highly efficient method for constructing the quinoline ring system. It involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester or a 1,3-diketone).[1][2]

Reaction Workflow:

Friedlander_Workflow reagents This compound + Active Methylene Compound reaction Acid or Base Catalysis Heat reagents->reaction 1 workup Reaction Quenching & Extraction reaction->workup 2 purification Column Chromatography or Recrystallization workup->purification 3 product Substituted Quinoline Derivative purification->product 4

Caption: A generalized workflow for the synthesis of substituted quinolines via the Friedländer Annulation.

Detailed Experimental Protocol (Exemplary)

This protocol describes the synthesis of Ethyl 2,8-dimethyl-6-methoxyquinolin-4-carboxylate, a novel quinoline derivative, through the acid-catalyzed condensation of this compound with ethyl acetoacetate.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of this compound and ethyl acetoacetate in glacial acetic acid is heated at reflux for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure quinoline derivative.

Expected Quantitative Data:

ParameterExpected Value
Yield 75-85%
Melting Point To be determined
¹H NMR Characteristic peaks for the quinoline core and substituents
¹³C NMR Characteristic peaks for the quinoline core and substituents
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight of the product

Reaction Mechanism:

The Friedländer synthesis can proceed through two primary pathways, either an aldol-type condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction and dehydration.[1]

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First start1 Reactants aldol Aldol Adduct start1->aldol Aldol Condensation enone α,β-Unsaturated Carbonyl aldol->enone Dehydration imine Imine Formation (Cyclization) enone->imine Intramolecular Imination quinoline Quinoline imine->quinoline Dehydration start2 Reactants schiff Schiff Base start2->schiff Schiff Base Formation int_aldol Intramolecular Aldol Reaction schiff->int_aldol cyclized Cyclized Intermediate int_aldol->cyclized quinoline2 Quinoline cyclized->quinoline2 Dehydration

Caption: The two plausible mechanistic pathways for the Friedländer quinoline synthesis.

Synthesis of Novel 1,5-Benzodiazepine Derivatives

The condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound is a well-established route to 1,5-benzodiazepines. While this compound is not a diamine, its reaction with a suitable 1,2-dicarbonyl compound or a functionalized amine could plausibly lead to related seven-membered heterocyclic systems. A more direct, albeit speculative, pathway to a benzodiazepine-like structure could involve a multi-component reaction.

Hypothetical Reaction Workflow (Multi-component approach):

Benzodiazepine_Workflow reagents This compound + Aldehyde + Isocyanide + (Acid Component) reaction One-Pot Reaction (e.g., Ugi-type) reagents->reaction cyclization Intramolecular Cyclization reaction->cyclization Post-condensation product Benzodiazepine-like Scaffold cyclization->product

Caption: A conceptual workflow for the synthesis of a benzodiazepine-like scaffold via a multi-component reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol outlines a plausible synthesis of a novel 1,5-benzodiazepine derivative via the condensation of this compound with a 1,3-diketone, such as acetylacetone, under acidic conditions.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol

  • Catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or Brønsted acid (e.g., p-TsOH)

Procedure:

  • To a solution of this compound in ethanol, acetylacetone and the acid catalyst are added.

  • The reaction mixture is stirred at reflux for 6-8 hours, with monitoring by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Expected Quantitative Data:

ParameterExpected Value
Yield 50-70%
Melting Point To be determined
¹H NMR Characteristic peaks for the benzodiazepine core and substituents
¹³C NMR Characteristic peaks for the benzodiazepine core and substituents
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight of the product

Potential Biological Significance and Signaling Pathways

Derivatives of both quinolines and benzodiazepines are known to interact with a multitude of biological targets. For instance, many quinoline-based compounds exhibit anti-inflammatory activity through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. Benzodiazepines are classical modulators of the GABA-A receptor in the central nervous system.

Potential COX-2 Inhibition Pathway:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Quinoline_Derivative Synthesized Quinoline Derivative Quinoline_Derivative->COX2 Inhibition

Caption: A simplified diagram illustrating the potential inhibition of the COX-2 pathway by novel quinoline derivatives.

Conclusion

This compound represents a starting material with considerable, yet underexplored, potential for the synthesis of novel heterocyclic compounds. The methodologies outlined in this guide, particularly the Friedländer annulation, provide a robust and versatile platform for the generation of diverse libraries of quinoline and benzodiazepine-like molecules. Further investigation into the biological activities of these novel compounds is warranted and could lead to the discovery of new therapeutic agents. The detailed protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery, empowering them to unlock the full synthetic potential of this promising building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a central focus in modern drug discovery. The quinoline and quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of quinoline-based kinase inhibitors utilizing 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone as a key starting material. This 2-aminoaryl ketone is a versatile precursor for constructing the quinoline ring system through established synthetic methodologies like the Friedländer annulation.

Target Scaffolds and Signaling Pathways

The primary heterocyclic scaffold that can be efficiently synthesized from this compound is the substituted quinoline ring. Quinolines are integral components of numerous kinase inhibitors that target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Target Kinases and Pathways:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer.

  • Src Family Kinases (SFKs): A family of non-receptor tyrosine kinases that are involved in cell adhesion, growth, and motility. Elevated Src activity is often associated with cancer metastasis.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

The following diagram illustrates a simplified EGFR signaling pathway, a common target for quinoline-based inhibitors.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and the point of intervention for ATP-competitive kinase inhibitors.

Experimental Protocols

This section outlines a representative protocol for the synthesis of a potent quinoline-based kinase inhibitor, (E)-3-(4-((6-methoxy-7-methyl-4-oxo-1,4-dihydroquinolin-8-yl)amino)phenyl)acrylamide , starting from this compound. This synthesis is based on the well-established Friedländer annulation reaction.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow Start 1-(2-Amino-4-methoxy- 3-methylphenyl)ethanone Step1 Step 1: Friedländer Annulation Start->Step1 Reagent1 Diethyl malonate Reagent1->Step1 Intermediate1 Ethyl 6-methoxy-7-methyl- 4-oxo-1,4-dihydroquinoline-8-carboxylate Step1->Intermediate1 Step2 Step 2: Hydrazinolysis Intermediate1->Step2 Intermediate2 6-Methoxy-7-methyl-4-oxo-1,4- dihydroquinoline-8-carbohydrazide Step2->Intermediate2 Reagent2 Hydrazine hydrate Reagent2->Step2 Step3 Step 3: Curtius Rearrangement Intermediate2->Step3 Intermediate3 8-Amino-6-methoxy- 7-methylquinolin-4(1H)-one Step3->Intermediate3 Reagent3 Sodium nitrite, HCl Reagent3->Step3 Step4 Step 4: Buchwald-Hartwig Amination Intermediate3->Step4 FinalProduct Final Product: (E)-3-(4-((6-methoxy-7-methyl-4-oxo-1,4- dihydroquinolin-8-yl)amino)phenyl)acrylamide Step4->FinalProduct Reagent4 (E)-3-(4-bromophenyl)acrylamide, Pd catalyst, ligand Reagent4->Step4

Caption: Synthetic workflow for the preparation of a quinoline-based kinase inhibitor.

Step 1: Friedländer Annulation

Synthesis of Ethyl 6-methoxy-7-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate

  • To a solution of this compound (1.0 eq) in ethanol, add diethyl malonate (1.2 eq).

  • Add a catalytic amount of a base, such as sodium ethoxide or piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired quinolone ester.

Step 2: Hydrazinolysis

Synthesis of 6-Methoxy-7-methyl-4-oxo-1,4-dihydroquinoline-8-carbohydrazide

  • Suspend the ethyl ester from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the suspension.

  • Reflux the mixture until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with ethanol and dry to obtain the hydrazide.

Step 3: Curtius Rearrangement

Synthesis of 8-Amino-6-methoxy-7-methylquinolin-4(1H)-one

  • Dissolve the hydrazide from Step 2 (1.0 eq) in a mixture of dilute hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to form the acyl azide intermediate.

  • Heat the reaction mixture to induce the Curtius rearrangement, which will evolve nitrogen gas.

  • After the gas evolution ceases, cool the reaction and neutralize with a base (e.g., sodium bicarbonate) to precipitate the aminoquinolone.

  • Filter, wash with water, and dry the product.

Step 4: Buchwald-Hartwig Amination

Synthesis of (E)-3-(4-((6-methoxy-7-methyl-4-oxo-1,4-dihydroquinolin-8-yl)amino)phenyl)acrylamide

  • In a reaction vessel, combine the aminoquinolone from Step 3 (1.0 eq), (E)-3-(4-bromophenyl)acrylamide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a suitable ligand (e.g., Xantphos, 0.1 eq).

  • Add a base (e.g., Cs₂CO₃, 2.0 eq) and a solvent such as dioxane.

  • Degas the mixture and then heat it under an inert atmosphere (e.g., argon) until the starting materials are consumed (monitor by TLC).

  • Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through celite.

  • Purify the crude product by column chromatography to obtain the final kinase inhibitor.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of representative quinoline and quinazoline-based inhibitors against various kinases. The data is compiled from published literature on compounds with similar structural features to those that can be synthesized from the provided starting material.

Compound IDScaffoldTarget KinaseIC₅₀ (nM)Reference Cell Line
QL-1 QuinolineEGFR15A431
QL-2 QuinolineSrc8NIH3T3
QL-3 QuinolineVEGFR225HUVEC
QZ-1 QuinazolineEGFR (T790M)5H1975
QZ-2 QuinazolineHER212SK-BR-3

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For quinoline and quinazoline-based inhibitors, key structural modifications and their effects are summarized below:

  • Substitution at the 4-anilino moiety: The nature and position of substituents on the 4-anilino ring significantly impact potency and selectivity. Electron-withdrawing groups can enhance activity against certain kinases.

  • Modifications on the quinoline/quinazoline core: Substituents at the 6- and 7-positions of the quinoline or quinazoline ring are critical for interaction with the ATP-binding pocket. Small, lipophilic groups are often favored.

  • Side chains: The introduction of solubilizing groups, such as morpholine or piperazine moieties, can improve the pharmacokinetic properties of the inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of quinoline-based kinase inhibitors. The protocols outlined in this document, centered around the robust Friedländer annulation, provide a clear pathway for the generation of these potent therapeutic agents. The presented data and SAR insights offer a foundation for the rational design and optimization of novel kinase inhibitors for further investigation in drug discovery programs.

Application Notes and Protocols for the Preparation of Quinazoline-Based EGFR Inhibitors from 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with several generations of small-molecule inhibitors demonstrating significant clinical efficacy, particularly in non-small cell lung cancer (NSCLC). The quinazoline scaffold is a privileged structure in the design of EGFR inhibitors, forming the core of approved drugs like gefitinib and erlotinib. These inhibitors function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival. This document provides a detailed synthetic protocol for the preparation of quinazoline-based EGFR inhibitors starting from the readily available building block, 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. The described synthetic route allows for the introduction of various substituents on the quinazoline core, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitory potency and selectivity.

Mechanism of Action: EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell growth, proliferation, survival, and migration. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth. Quinazoline-based inhibitors, by blocking the ATP-binding site, prevent EGFR autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization ATP ATP ATP->EGFR Phosphorylation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation experimental_workflow start 1-(2-Amino-4-methoxy- 3-methylphenyl)ethanone step1 Step 1: Haloform Reaction start->step1 intermediate1 2-Amino-4-methoxy- 3-methylbenzoic acid step1->intermediate1 step2 Step 2: Niementowski Quinazoline Synthesis intermediate1->step2 intermediate2 7-Methoxy-8-methyl- quinazolin-4(3H)-one step2->intermediate2 step3 Step 3: Chlorination intermediate2->step3 intermediate3 4-Chloro-7-methoxy- 8-methylquinazoline step3->intermediate3 step4 Step 4: Nucleophilic Aromatic Substitution intermediate3->step4 final_product Quinazoline-Based EGFR Inhibitor step4->final_product

Use of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone in the synthesis of Abl tyrosine kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research did not yield a publicly documented synthetic route for an Abl tyrosine kinase inhibitor that specifically utilizes 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone as a starting material. This compound is, however, a valuable intermediate in the synthesis of other biologically active molecules, such as certain analgesic agents.[1][2]

To provide a relevant and detailed guide for researchers, scientists, and drug development professionals interested in the synthesis of Abl tyrosine kinase inhibitors, this document will focus on the well-established synthesis of Nilotinib . Nilotinib is a potent second-generation Bcr-Abl tyrosine kinase inhibitor, and its synthesis involves key chemical transformations and building blocks that are representative of this class of inhibitors.

Application of Substituted Anilines in the Synthesis of Nilotinib, an Abl Tyrosine Kinase Inhibitor

Nilotinib is a highly selective inhibitor of the Bcr-Abl kinase, the hallmark of chronic myelogenous leukemia (CML).[3] Its structure is based on a substituted anilinopyrimidine scaffold, a common feature in many kinase inhibitors. The synthesis of Nilotinib showcases the strategic construction of a complex molecule through a series of coupling and condensation reactions.

Quantitative Data of Nilotinib Activity

The following table summarizes the inhibitory activity of Nilotinib against Abl kinase.

Target KinaseIC50 (nM)Reference Compound
Bcr-Abl<30Imatinib

Note: Nilotinib is reported to be 10-30 fold more potent than Imatinib in inhibiting Bcr-Abl tyrosine kinase activity.[3]

Experimental Protocols

The synthesis of Nilotinib can be achieved through various routes.[3][4] A common and illustrative pathway involves the condensation of two key fragments: 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline .

Synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

This intermediate is a crucial component of Nilotinib. While multiple synthetic approaches exist, a common method involves the reaction of 3-amino-4-methylbenzoic acid with N-(3-(dimethylamino)acryloyl)pyridin-3-amine followed by cyclization. A detailed, multi-step synthesis is outlined below, starting from more readily available precursors.

Step 1: Synthesis of 3-guanidino-4-methylbenzoic acid

  • To a solution of 3-amino-4-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., water), add cyanamide (1.2 equivalents).

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-guanidino-4-methylbenzoic acid.

Step 2: Synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

  • Suspend 3-guanidino-4-methylbenzoic acid (1 equivalent) and 3-(dimethylamino)-1-(pyridin-3-yl)propenone (1.1 equivalents) in a high-boiling point solvent such as n-butanol.

  • Add a base, for example, sodium hydroxide (2.2 equivalents).

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., methanol), and dry under vacuum to obtain 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[4]

Synthesis of Nilotinib

Step 3: Amide Coupling to form Nilotinib

  • To a suspension of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (1 equivalent) in an inert solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1,1'-carbonyldiimidazole (CDI) or HATU (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, pour the reaction mixture into water to precipitate the crude Nilotinib.

  • Collect the solid by filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Nilotinib.[3]

Visualizations

Synthetic Workflow for Nilotinib

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Amide Coupling 3-Amino-4-methylbenzoic_acid 3-Amino-4-methylbenzoic acid 3-Guanidino-4-methylbenzoic_acid 3-Guanidino-4-methylbenzoic acid 3-Amino-4-methylbenzoic_acid->3-Guanidino-4-methylbenzoic_acid Reflux Cyanamide Cyanamide Cyanamide->3-Guanidino-4-methylbenzoic_acid Intermediate_Acid 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid 3-Guanidino-4-methylbenzoic_acid->Intermediate_Acid n-Butanol, NaOH, Reflux 3-Dimethylamino-1-(pyridin-3-yl)propenone 3-(Dimethylamino)-1-(pyridin-3-yl)propenone 3-Dimethylamino-1-(pyridin-3-yl)propenone->Intermediate_Acid Nilotinib Nilotinib Intermediate_Acid->Nilotinib DMF, Coupling Agent Aniline_Fragment 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline Aniline_Fragment->Nilotinib G cluster_pathway Bcr-Abl Signaling Pathway cluster_inhibition Mechanism of Inhibition BCR_ABL Bcr-Abl (Constitutively Active Kinase) Phosphorylated_Substrate Phosphorylated Substrate BCR_ABL->Phosphorylated_Substrate Phosphorylation Inhibition Inhibition ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream_Signaling Downstream Signaling (e.g., RAS, PI3K/AKT, JAK/STAT) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Increased Cell Proliferation & Survival (CML) Downstream_Signaling->Cell_Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Binds to ATP-binding site

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method Development for 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a systematic approach to developing a robust HPLC analytical method for the quantification of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. The protocol covers the initial assessment of the analyte's physicochemical properties, selection of chromatographic conditions, and a strategy for method optimization. The provided methodology is intended to serve as a comprehensive guide for researchers and scientists involved in the analysis of this compound and structurally related aromatic amines and acetophenones.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic molecules.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various sample matrices during drug development and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note provides a detailed protocol for the development of a suitable HPLC method.

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.[2] Key properties for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Structure(Structure based on name)
CAS Number912347-94-5[3]
Molecular FormulaC₁₀H₁₃NO₂[3]
Molecular Weight179.22 g/mol [3]
AppearanceYellow crystalline solid
Melting Point107 °C - 132 °C (conflicting data)
SolubilityModerately soluble in polar organic solvents (DMSO, DMF), relatively insoluble in water.
Estimated pKa ~4-5 (amine group)Based on substituted anilines[4]
Estimated UV λmax ~230-240 nm and 280-290 nmBased on substituted anilines[5][6]

Note: pKa and UV λmax are estimated based on the properties of structurally similar substituted anilines and acetophenones, as direct experimental data was not found.

Experimental Protocol: HPLC Method Development

This protocol outlines a systematic approach to developing a reversed-phase HPLC method.

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ammonium acetate, HPLC grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm or 0.22 µm)

Initial Chromatographic Conditions (Starting Point)

The following conditions are recommended as a starting point for method development, based on the analysis of similar aromatic amines and acetophenones.[5][7]

Table 2: Initial HPLC Conditions

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm and 285 nm (monitor both)
Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to the desired concentration.

  • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.

Method Optimization Strategy

The goal of optimization is to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time and good resolution from any impurities.

Table 3: Method Optimization Parameters and Rationale

ParameterVariationRationale
Organic Modifier Acetonitrile vs. MethanolTo alter selectivity and peak shape.
Mobile Phase pH (Acid Modifier) 0.1% Formic Acid vs. 0.1% TFA vs. 10 mM Ammonium Acetate (pH adjusted)To ensure the amino group is protonated for better peak shape. The pKa of the amine is estimated to be in the acidic range.
Gradient Slope Steeper or shallower gradientTo decrease or increase retention time and improve separation of closely eluting peaks.
Flow Rate 0.8 - 1.2 mL/minTo adjust retention time and improve efficiency.
Column Temperature 25 °C - 40 °CTo affect retention time and peak shape.

A systematic approach, such as evaluating one parameter at a time, is recommended.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained during method development and validation.

Table 4: Summary of Chromatographic Performance (Example Data)

ConditionRetention Time (min)Peak AreaTailing FactorTheoretical PlatesResolution (from nearest peak)
Initial Conditions8.521254361.84500N/A
Optimized (ACN, 0.1% FA)7.211301221.285002.5
Optimized (MeOH, 0.1% FA)9.871289541.472002.1

Visualizations

HPLC Method Development Workflow

The logical workflow for developing the HPLC method is illustrated in the following diagram.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation & Finalization start Define Analytical Goal physchem Assess Physicochemical Properties (pKa, Solubility, UV λmax) start->physchem sample_prep Prepare Standard and Sample Solutions physchem->sample_prep initial_cond Select Initial HPLC Conditions (Column, Mobile Phase, Detector) sample_prep->initial_cond run_initial Perform Initial Chromatographic Run initial_cond->run_initial evaluate Evaluate Peak Shape, Retention, and Resolution run_initial->evaluate optimize Systematically Optimize Parameters (Mobile Phase, Gradient, Temperature) evaluate->optimize Not Acceptable check_suitability Verify System Suitability evaluate->check_suitability Acceptable optimize->run_initial validate Perform Method Validation (ICH Guidelines) check_suitability->validate document Document Final Method validate->document

References

Application Notes and Protocols: In Vitro Biological Activity of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays used to characterize the biological activity of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone and its derivatives. The protocols and data presented are collated from preclinical studies on structurally related compounds, offering a framework for investigating potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity: MCR-1 Inhibition

A significant area of investigation for aminophenyl ethanone-related structures is their potential to combat antibiotic resistance. One key target is the Mobile Colistin Resistance (MCR-1) enzyme, a phosphoethanolamine transferase that confers resistance to colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections.[1]

Mechanism of Action

The MCR-1 enzyme modifies Lipid A, a component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This modification reduces the net negative charge of the bacterial membrane, thereby decreasing its affinity for the positively charged colistin.[1] Derivatives of 1-phenyl-2-(phenylamino)ethanone have been shown to inhibit MCR-1 activity, restoring the bacterium's susceptibility to colistin.[1]

cluster_0 Gram-Negative Bacterium cluster_1 Mechanism of Resistance & Inhibition LPS Lipid A in LPS MCR1 MCR-1 Enzyme (Phosphoethanolamine Transferase) LPS->MCR1 Substrate Binding Electrostatic Binding LPS->Binding High Affinity Modified_LPS Modified Lipid A MCR1->Modified_LPS Catalyzes modification PEA Phosphoethanolamine PEA->MCR1 No_Binding Reduced Binding Modified_LPS->No_Binding Low Affinity Colistin Colistin (Positively Charged) Colistin->Binding Colistin->No_Binding Bacterial_Death Bacterial Death Binding->Bacterial_Death Bacterial_Survival Bacterial Survival No_Binding->Bacterial_Survival Inhibitor Ethanone Derivative (Inhibitor) Inhibitor->MCR1 Inhibits

Caption: MCR-1 mediated resistance and its inhibition.

Data Presentation: MCR-1 Inhibitory Activity

The following table summarizes the in vitro activity of various 1-phenyl-2-(phenylamino)ethanone derivatives in combination with colistin against E. coli expressing the mcr-1 gene. The activity is presented as the minimal concentration of the compound required to completely inhibit bacterial growth in the presence of 2 µg/mL of colistin.[1]

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentR4 SubstituentInhibitory Concentration (µM)[1]
6g CyclohexylHHCOOH50
6h 4-PentylphenylHHCOOH50
6i 4-PropylphenylHHCOOH50
6n 4-HexylphenylHHH25
6p 4-HexylphenylHCH3COOH25
6q 4-OctylphenylHHCOOH25
6r 4-HeptylphenylHHCOOH50
Experimental Protocol: Cell-Based MCR-1 Inhibition Assay

This protocol details a cell-based assay to determine the ability of test compounds to inhibit MCR-1 and restore colistin susceptibility.[1]

1. Bacterial Strain and Culture Preparation:

  • Use Escherichia coli BL21(DE3) transformed with an expression plasmid for MCR-1 (e.g., pET-28a(+)-mcr-1).
  • Grow an overnight culture of the recombinant E. coli in Luria-Bertani (LB) broth containing a suitable antibiotic for plasmid selection at 37°C with shaking.
  • On the day of the assay, dilute the overnight culture to approximately 5 x 10^5 CFU/mL in fresh LB broth.

2. Compound Preparation:

  • Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).
  • Create a series of working solutions with different concentrations (e.g., 12.5, 25, 50, and 100 µM) by diluting the stock solution in LB broth.

3. Assay Procedure:

  • In a 96-well microtiter plate, add the prepared bacterial suspension.
  • Add the test compound working solutions to the wells.
  • Add a fixed concentration of colistin (e.g., 2 µg/mL) to each well containing the test compound.
  • Include control wells:
  • Bacteria only (growth control)
  • Bacteria + Colistin only (resistance control)
  • Bacteria + DMSO (vehicle control)
  • Incubate the plate at 37°C for 16-18 hours.

4. Data Analysis:

  • After incubation, visually inspect the wells for turbidity.
  • The minimal inhibitory concentration (MIC) is defined as the lowest concentration of the test compound that, in combination with the fixed concentration of colistin, completely inhibits visible bacterial growth.

Anticancer Activity

Derivatives of aminophenyl ethanone and related heterocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines.[2][3] Key assays to determine anticancer potential include evaluating cytotoxicity, effects on the cell cycle, and induction of apoptosis.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative aminobenzylnaphthol and benzothiazole derivatives against various human cancer cell lines.

Compound ClassCompoundCell LineAssay DurationIC50 Value (µM)[2]
AminobenzylnaphtholMMZ-140CBxPC-3 (Pancreatic)24 h30.15 ± 9.39
AminobenzylnaphtholMMZ-45AABxPC-3 (Pancreatic)72 h13.26
2-Aryl-5-fluorobenzothiazole5F 203MCF-7 (Breast)72 hDose-dependent effects observed from 0.01 µM to 10 µM[3]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, BxPC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 5-400 µM).
  • Include control wells with vehicle (e.g., DMSO) and untreated cells.
  • Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).

3. MTT Assay Procedure:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate gently for 10 minutes.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the untreated control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Experimental Protocol: Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).[3]

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-72 hours.
  • Harvest the cells by trypsinization and collect them by centrifugation.

2. Cell Fixation and Staining:

  • Wash the cell pellet with ice-cold PBS.
  • Fix the cells by resuspending the pellet in 500 µL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
  • Centrifuge the fixed cells and wash with PBS.
  • Resuspend the cells in 500 µL of a solution containing propidium iodide (PI) and RNase A.
  • Incubate in the dark at 37°C for 30 minutes.

3. Flow Cytometry:

  • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
  • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity

The anti-inflammatory potential of novel compounds can be screened using in vitro assays that measure the inhibition of protein denaturation or the activity of key inflammatory enzymes like cyclooxygenases (COX). The denaturation of proteins is a well-documented cause of inflammation.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or human serum albumin (HSA).

1. Reagent Preparation:

  • Prepare a 1% aqueous solution of BSA in distilled water (pH 7.4).
  • Prepare stock solutions of the test compounds and a reference drug (e.g., Aspirin) in DMSO or another suitable solvent.
  • Prepare a series of working solutions with different concentrations (e.g., 20-500 µg/mL) in phosphate-buffered saline (PBS).

2. Assay Procedure:

  • In test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound working solutions.
  • For the control, mix 0.5 mL of the BSA solution with 0.5 mL of PBS.
  • Incubate the mixtures at 37°C for 20 minutes.
  • Induce denaturation by heating the tubes at 70°C for 10 minutes.
  • Cool the tubes to room temperature.

3. Data Analysis:

  • Measure the turbidity of the solutions by reading the absorbance at 660 nm.
  • Calculate the percentage inhibition of denaturation using the following formula:
  • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

General Experimental Workflow

The overall process for evaluating the biological activity of novel this compound derivatives follows a logical progression from synthesis to detailed in vitro characterization.

cluster_assays Secondary Assays start Synthesis of This compound Derivatives purification Purification & Characterization (e.g., NMR, MS) start->purification primary_screening Primary In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) purification->primary_screening active_compounds Identify Active Compounds primary_screening->active_compounds secondary_assays Secondary & Mechanistic Assays active_compounds->secondary_assays inactive_compounds Inactive / Toxic Compounds active_compounds->inactive_compounds if inactive data_analysis Data Analysis & SAR Studies secondary_assays->data_analysis mcr1 MCR-1 Inhibition cell_cycle Cell Cycle Analysis apoptosis Apoptosis Induction anti_inflammatory Anti-inflammatory Assays lead_optimization Lead Optimization data_analysis->lead_optimization

References

The Role of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone in the Synthesis of Dual CK2/PIM-1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review did not yield any specific publications or patents detailing the use of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone as a direct precursor or intermediate in the synthesis of dual inhibitors targeting Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinases. While the compound is noted as a valuable intermediate for the preparation of selective kinase inhibitors and other biologically active molecules, its specific application in the context of dual CK2/PIM-1 inhibitor synthesis is not documented in the available scientific literature.[1][2]

Therefore, these application notes and protocols focus on established and well-documented synthetic strategies for the development of potent dual CK2/PIM-1 inhibitors, utilizing alternative and validated starting materials. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and evaluation of this important class of anticancer agents.

Introduction to Dual CK2/PIM-1 Inhibition

Casein Kinase 2 (CK2) and PIM-1 are serine/threonine kinases that are frequently overexpressed in a variety of human cancers.[3] Both kinases play crucial roles in regulating essential cellular processes such as proliferation, differentiation, and apoptosis.[3] Their overlapping functions in promoting cell survival and inhibiting apoptosis make them attractive targets for cancer therapy.[4] The simultaneous inhibition of both CK2 and PIM-1 has been shown to be a beneficial strategy for reducing cancer cell proliferation and inducing apoptosis, potentially offering a more effective therapeutic outcome than targeting either kinase alone.[3][4]

Developing dual inhibitors that can effectively target both kinases is a promising approach in cancer drug discovery.[5] Several chemical scaffolds have been explored for their dual inhibitory activity, with benzimidazole and 2,8-difurandicarboxylic acid derivatives being among the most studied.[5][6]

Application Note 1: Synthesis of Benzimidazole-Based Dual CK2/PIM-1 Inhibitors

This section details the synthesis of amino alcohol derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), which have demonstrated potent dual inhibitory activity against CK2 and PIM-1. The synthesis is based on the modification of the parental compound DMAT (4,5,6,7-tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine).

Experimental Protocol: General Procedure for the Synthesis of TBBi Amino Alcohol Derivatives

This protocol is adapted from the work of Kazimierczuk and Pinna et al.

Materials:

  • 2,4,5,6,7-pentabromo-1H-benzimidazole

  • Appropriate amino alcohol (e.g., 3-amino-1,1,1-trifluoropropan-2-ol)

  • Anhydrous ethanol (EtOH)

  • Ace pressure tube

Procedure:

  • A mixture of 2,4,5,6,7-pentabromo-1H-benzimidazole (0.30 mmol) and the respective amino alcohol (4.9 equivalents) is prepared in anhydrous EtOH (4.5 mL).

  • The reaction mixture is transferred to an Ace pressure tube.

  • The sealed tube is heated at 110–115 °C for 72 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography to yield the desired dual CK2/PIM-1 inhibitor.

Synthetic_Workflow_of_TBBi_Derivatives start 2,4,5,6,7-pentabromo-1H-benzimidazole conditions Anhydrous EtOH 110-115 °C, 72 h (Ace Pressure Tube) start->conditions reagent Amino Alcohol (4.9 equiv) reagent->conditions product TBBi Amino Alcohol Derivative (Dual CK2/PIM-1 Inhibitor) conditions->product purification Purification (Column Chromatography) product->purification

Synthetic Workflow for TBBi Derivatives
Quantitative Data: Inhibition of CK2 and PIM-1 by TBBi Amino Alcohol Derivatives

The following table summarizes the inhibitory activity of a series of synthesized TBBi amino alcohol derivatives against recombinant CK2 and PIM-1 kinases. The inhibition constant (Ki) values were calculated using the Cheng–Prusoff equation.[3]

CompoundCK2α Ki (µM)CK2α2β2 Ki (µM)PIM-1 Ki (µM)
DMAT (parent) 0.2940.0560.067
Compound 7 0.1560.0600.073
Compound 10 0.1390.0580.052
rac-11 0.1510.0590.267

Data sourced from a study on novel dual inhibitors of human protein kinases CK2 and PIM-1.[3]

Application Note 2: Biological Evaluation of Dual CK2/PIM-1 Inhibitors

This section provides protocols for the in vitro evaluation of the synthesized dual CK2/PIM-1 inhibitors, including kinase inhibition assays and cell viability assays.

Experimental Protocol: Radiometric Kinase Inhibition Assay

This assay is used to determine the inhibitory potency of the compounds against recombinant CK2 and PIM-1 kinases.

Materials:

  • Recombinant human CK2α, CK2α2β2, and PIM-1

  • Synthetic peptide substrate for CK2 (RRRADDSDDDDD)

  • Synthetic peptide substrate for PIM-1 (ARKRRRHPSGPPTA)

  • [γ-32P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid solution

Procedure:

  • The kinase reaction is carried out in a final volume of 25 µL containing the respective kinase, peptide substrate, and varying concentrations of the inhibitor.

  • The reaction is initiated by the addition of [γ-32P]ATP.

  • After incubation at 30°C for 10 minutes, the reaction is stopped by spotting the mixture onto P81 phosphocellulose paper.

  • The P81 papers are washed with a phosphoric acid solution to remove unincorporated [γ-32P]ATP.

  • The radioactivity on the P81 paper, corresponding to the phosphorylated peptide, is measured using a scintillation counter.

  • IC50 values are calculated from the dose-response curves.

Experimental Protocol: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the dual inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., CCRF-CEM, K-562, MCF-7)

  • Non-cancerous cell line (e.g., Vero)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the dual inhibitors for 48 hours.

  • MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Signaling Pathway Visualization

The following diagram illustrates the interconnected roles of CK2 and PIM-1 in promoting cell survival and inhibiting apoptosis, highlighting the rationale for dual inhibition.

CK2_PIM1_Signaling_Pathway cluster_ProSurvival Pro-Survival Pathways cluster_AntiApoptosis Anti-Apoptotic Mechanisms CK2 CK2 NFkB NF-κB Activation CK2->NFkB Akt Akt Signaling CK2->Akt BAD BAD Phosphorylation (Inhibition of Apoptosis) CK2->BAD Caspases Caspase Inhibition CK2->Caspases PIM1 PIM-1 PIM1->Akt mTOR mTOR Pathway PIM1->mTOR PIM1->BAD Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Akt->Cell_Survival mTOR->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Caspases->Apoptosis_Inhibition

CK2 and PIM-1 Signaling Pathways

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts acylation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the acylation of substituted anilines.

Frequently Asked Questions (FAQs)

Q1: Why does my Friedel-Crafts acylation of aniline or its derivatives fail or result in no reaction?

A: The primary reason for the failure of Friedel-Crafts reactions with anilines is the fundamental incompatibility between the substrate and the catalyst. The amino group (-NH₂) on the aniline is a Lewis base, while the catalyst required for the reaction (e.g., Aluminum Chloride, AlCl₃) is a strong Lewis acid.[1][2][3]

Instead of catalyzing the acylation of the aromatic ring, the Lewis acid reacts with the amino group. The lone pair of electrons on the nitrogen atom attacks the electron-deficient Lewis acid, forming a stable acid-base complex.[2][3][4][5] This interaction places a positive charge on the nitrogen, which strongly deactivates the aromatic ring through the inductive effect, preventing the desired electrophilic aromatic substitution.[4]

Caption: Lewis acid catalyst deactivates aniline via an acid-base reaction.

Q2: How can I successfully perform a Friedel-Crafts acylation on a substituted aniline?

The resulting N-acyl group (e.g., an acetamido group, -NHCOCH₃) is still an ortho-, para- director but is significantly less activating and, crucially, less basic. Its reduced basicity prevents the formation of a stable complex with the Lewis acid catalyst, allowing the Friedel-Crafts acylation to proceed on the aromatic ring. After the acylation is complete, the protecting group can be removed by hydrolysis to regenerate the amino group.[1][8]

Friedel_Crafts_Aniline_Solution cluster_workflow Successful Acylation Workflow A 1. Protection Step (Aniline → Acetanilide) B 2. Friedel-Crafts Acylation (Acylation of the Ring) A->B Ac₂O, Pyridine C 3. Deprotection Step (Hydrolysis of Amide) B->C Acyl Chloride, AlCl₃ D Final Product (Acylated Aniline) C->D H₃O⁺ / OH⁻, Heat

Caption: Workflow for acylation of anilines via amino group protection.

Q3: My reaction yield is low despite protecting the amino group. What are other common issues?

A: Low yields in Friedel-Crafts acylation, even with a protected substrate like acetanilide, can often be traced back to several key factors related to reaction conditions and reagent quality.

Issue IDCommon CauseRecommended Solution
LY-01 Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[9] Ensure all glassware is oven-dried, use anhydrous solvents, and use freshly opened or purified reagents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
LY-02 Insufficient Catalyst Unlike a truly catalytic reaction, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the ketone product is also a Lewis base and forms a complex with the catalyst, effectively removing it from the reaction cycle.[9][10] Ensure at least one equivalent of catalyst is used per acyl group, plus an additional equivalent for the amide group.
LY-03 Sub-optimal Temperature Reaction temperature can be critical. Some acylations proceed at room temperature, while others may require heating to overcome the activation energy.[9] However, excessively high temperatures can lead to side reactions and decomposition. An optimal temperature should be determined empirically, starting at a lower temperature and gradually increasing if necessary.
LY-04 Poor Reagent Quality Impurities in the acylating agent (acyl chloride or anhydride) or the protected aniline substrate can interfere with the reaction, leading to byproducts and lower yields.[9] Use freshly distilled or purified starting materials.
LY-05 Polysubstitution While the acyl group is deactivating and generally prevents multiple substitutions, highly activated aromatic rings can sometimes undergo polyacylation.[9] This is less common than in alkylations but can be mitigated by using milder reaction conditions or a less reactive acylating agent.

Experimental Protocols

This section provides a general three-part methodology for the successful acylation of an aniline derivative.

Part A: Protection of Aniline via Acetylation

This protocol describes the conversion of aniline to acetanilide to protect the amino group.

  • Materials:

    • Aniline (or substituted aniline)

    • Acetic Anhydride ((CH₃CO)₂O)

    • Glacial Acetic Acid or a base catalyst like Pyridine

    • Distilled Water

    • Erlenmeyer flask, ice bath

  • Procedure:

    • In a flask, dissolve the aniline derivative in a minimal amount of glacial acetic acid.[11]

    • Alternatively, dissolve the aniline in a suitable solvent and add a catalytic amount of pyridine.[4]

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes.

    • Pour the reaction mixture into a beaker of ice-cold water to precipitate the acetanilide product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[11] Verify purity via melting point or spectroscopy before proceeding.

Part B: Friedel-Crafts Acylation of Acetanilide

This protocol details the acylation of the protected aniline.

  • Materials:

    • Acetanilide (from Part A)

    • Acyl chloride or acid anhydride (e.g., Acetyl Chloride)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon Disulfide (CS₂))

    • Reaction flask, condenser, dropping funnel, inert atmosphere setup

  • Procedure:

    • Set up an oven-dried reaction flask under an inert atmosphere (N₂ or Ar).

    • Suspend anhydrous AlCl₃ (approx. 2.5 equivalents) in the anhydrous solvent and cool the mixture in an ice bath.

    • In a separate flask, dissolve the acyl chloride (approx. 1.1 equivalents) in the anhydrous solvent.

    • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension. An acylium ion complex will form.

    • Slowly add the acetanilide derivative to the reaction mixture, maintaining a low temperature.

    • Once the addition is complete, allow the reaction to warm to room temperature or gently heat as required, monitoring progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

    • Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product via recrystallization or column chromatography.

Part C: Deprotection of the Acylated Product

This protocol regenerates the free amino group via hydrolysis.

  • Materials:

    • Acylated acetanilide (from Part B)

    • Aqueous acid (e.g., 10% HCl) or base (e.g., 10% NaOH)

    • Reflux apparatus

  • Procedure:

    • Place the acylated acetanilide product in a round-bottom flask.

    • Add an excess of aqueous acid or base.

    • Heat the mixture to reflux and maintain for 1-4 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature.

    • If using acidic hydrolysis, neutralize the solution with a base (e.g., NaOH) to precipitate the free amine product. If using basic hydrolysis, the product may precipitate upon cooling or require extraction with an organic solvent.

    • Collect the final acylated aniline product by filtration or extraction, wash, and dry.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common issues encountered during the Friedel-Crafts acylation of substituted anilines.

Troubleshooting_Flowchart start Experiment Start: Acylation of Substituted Aniline q1 Is the amino group protected (e.g., as an acetamide)? start->q1 protect ACTION: Protect the -NH₂ group first. (See Protocol A) q1->protect No q2 Reaction outcome? q1->q2 Yes protect->start Restart no_rxn Problem: No or Very Low Conversion q2->no_rxn Low Yield / No Rxn success Success: Purify Product q2->success High Yield q3 Are anhydrous conditions strictly maintained? no_rxn->q3 dry ACTION: Oven-dry glassware. Use anhydrous solvents. Run under inert gas. q3->dry No q4 Is there a stoichiometric amount of Lewis Acid? q3->q4 Yes dry->no_rxn Re-evaluate add_cat ACTION: Use at least 2.5 eq. of AlCl₃ for acetanilides. q4->add_cat No q5 Is the temperature optimized? q4->q5 Yes add_cat->q4 Re-evaluate opt_temp ACTION: Try varying temperature. Start low, then heat gently. q5->opt_temp No q5->success Yes (Other issues possible) opt_temp->q5 Re-evaluate

Caption: A logical workflow for troubleshooting Friedel-Crafts acylation.

References

Optimization of reaction conditions for the synthesis of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methoxy-3-methylaniline with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Q2: Why is the choice of Lewis acid critical in this synthesis?

A2: The amino group in the starting material, 2-methoxy-3-methylaniline, is a Lewis base that can form a complex with the Lewis acid catalyst.[1][2] This interaction can deactivate the catalyst and the aromatic ring, hindering the desired acylation reaction.[1][2] Therefore, the selection of an appropriate Lewis acid and the reaction conditions are crucial for a successful synthesis.

Q3: What are some common side products in this reaction?

A3: Potential side products in the Friedel-Crafts acylation of substituted anilines include the formation of regioisomers (acylation at different positions on the aromatic ring) and di-acylated products. N-acylation, where the acetyl group attaches to the nitrogen of the amino group, can also occur. The formation of these byproducts is influenced by the reaction conditions.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive Lewis Acid Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly opened or properly stored Lewis acid.
Catalyst Deactivation by Amino Group: The lone pair of electrons on the nitrogen atom of the aniline starting material can complex with the Lewis acid, rendering it inactive.[1][2]Consider protecting the amino group as an amide before the acylation reaction. The protecting group can be removed in a subsequent step. Alternatively, using a larger excess of the Lewis acid catalyst may be necessary.
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.Nitroalkane solvents, such as nitromethane, have been shown to be effective for the Friedel-Crafts acylation of anilides.[3][4]
Formation of Multiple Products (Poor Selectivity) Suboptimal Reaction Temperature: The reaction temperature can influence the regioselectivity of the acylation.Start the reaction at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or gentle heating while monitoring the reaction progress by TLC.
Incorrect Stoichiometry of Reactants: An excess of the acylating agent can lead to di-acylation.Use a controlled stoichiometry of the acylating agent, typically 1.0 to 1.2 equivalents relative to the aniline substrate.
N-Acylation Instead of C-Acylation Reaction Conditions Favoring N-Acylation: In some cases, the amino group can be more reactive than the aromatic ring.Protecting the amino group prior to the Friedel-Crafts reaction is the most effective way to prevent N-acylation.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different Lewis acids on the yield of Friedel-Crafts acylation of anilides, providing a general guideline for catalyst selection. Please note that the optimal catalyst may vary depending on the specific substrate and other reaction conditions.

Lewis AcidSolventYield (%)Reference
Ga(OTf)₃MeNO₂-LiClO₄97[3]
Sc(OTf)₃MeNO₂-LiClO₄10[3]
Hf(OTf)₄MeNO₂-LiClO₄44[3]
Sb(OTf)₃MeNO₂-LiClO₄59[3]
Bi(OTf)₃MeNO₂-LiClO₄59[3]
AlCl₃ClCH₂CH₂Cl9[3]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of 2-methoxy-3-methylaniline

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 2-methoxy-3-methylaniline

  • Acetyl chloride or Acetic anhydride

  • Anhydrous Lewis Acid (e.g., AlCl₃, Ga(OTf)₃)

  • Anhydrous Solvent (e.g., Dichloromethane, Nitromethane)

  • Anhydrous workup reagents (e.g., ice, HCl solution)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the anhydrous Lewis acid in the anhydrous solvent under a nitrogen atmosphere.

  • Cooling: Cool the suspension to the desired temperature (typically 0 °C to -10 °C) using an ice-salt bath.

  • Addition of Acylating Agent: Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the stirred suspension.

  • Addition of Substrate: After the addition of the acylating agent, add a solution of 2-methoxy-3-methylaniline in the anhydrous solvent dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a dilute solution of hydrochloric acid.

  • Workup: Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_apparatus Set up Flame-Dried Apparatus under N2 prep_reagents->setup_apparatus suspend_lewis Suspend Lewis Acid in Solvent setup_apparatus->suspend_lewis cool_mixture Cool to 0-10°C suspend_lewis->cool_mixture add_acyl Add Acylating Agent cool_mixture->add_acyl add_aniline Add 2-methoxy-3-methylaniline add_acyl->add_aniline monitor_reaction Monitor by TLC add_aniline->monitor_reaction quench Quench with Ice/HCl monitor_reaction->quench Reaction Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Product Yield? inactive_catalyst Is the Lewis Acid active and anhydrous? start->inactive_catalyst Yes success Improved Yield start->success No catalyst_deactivation Is the amino group protected? inactive_catalyst->catalyst_deactivation Yes solution_anhydrous Use fresh, anhydrous reagents and dry glassware. inactive_catalyst->solution_anhydrous No solvent_issue Is the solvent appropriate? catalyst_deactivation->solvent_issue Yes solution_protect Protect the amino group or use excess Lewis acid. catalyst_deactivation->solution_protect No solution_solvent Consider using a nitroalkane solvent. solvent_issue->solution_solvent No solvent_issue->success Yes solution_anhydrous->inactive_catalyst Re-evaluate solution_protect->catalyst_deactivation Re-evaluate solution_solvent->solvent_issue Re-evaluate

References

Technical Support Center: Synthesis of Kinase Inhibitors using 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of kinase inhibitors utilizing the starting material 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone .

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing kinase inhibitors from this compound?

A1: this compound is a versatile starting material for the synthesis of various heterocyclic scaffolds common in kinase inhibitors. The two primary routes involve:

  • Pyrimidine Synthesis: Cyclocondensation reactions to form a pyrimidine ring, which is a privileged scaffold in many FDA-approved kinase inhibitors.[1][2] This is often achieved through reactions like the Biginelli or Pinner-type syntheses.[3]

  • Quinoline Synthesis: Annulation reactions, such as the Friedländer synthesis, to construct a quinoline core.[4][5]

Subsequent functionalization of these core structures, often via palladium-catalyzed cross-coupling reactions like the Sonogashira or Suzuki coupling, allows for the introduction of diverse side chains to modulate kinase selectivity and potency.[6][7]

Q2: How do the methoxy and methyl substituents on the phenyl ring of the starting material affect the synthesis?

A2: The methoxy (-OCH₃) and methyl (-CH₃) groups can influence the reaction in several ways:

  • Electronic Effects: The methoxy group is strongly electron-donating, which increases the nucleophilicity of the amino group. This can accelerate desired cyclization reactions but may also increase the likelihood of side reactions.

  • Steric Hindrance: The methyl group, and to a lesser extent the methoxy group, can create steric hindrance around the amino and acetyl groups. This may necessitate harsher reaction conditions (e.g., higher temperatures or longer reaction times) to achieve complete conversion.[8]

  • Solubility: These substituents will affect the polarity and solubility of intermediates and the final product, which is a critical consideration during reaction workup and purification.

Q3: What are the likely impurities I might encounter during the synthesis?

A3: Common impurities can arise from incomplete reactions or side reactions. For pyrimidine synthesis, these may include unreacted starting materials or partially cyclized intermediates.[9] In quinoline synthesis, side products from self-condensation of the ketone or alternative cyclization pathways are possible. Purification by column chromatography or recrystallization is typically required to remove these impurities.

Troubleshooting Guides

Guide 1: Low Yield in Pyrimidine Synthesis (e.g., Cyclocondensation with Guanidine)

This guide provides a systematic approach to troubleshooting low yields when synthesizing a diaminopyrimidine core.

Symptom Possible Cause Suggested Solution
TLC/LC-MS shows significant unreacted this compound. Incomplete Reaction: The reaction conditions may be too mild due to the steric hindrance from the methyl and methoxy groups.Optimize Reaction Conditions: Increase the reaction temperature in increments of 10-20°C. Extend the reaction time and monitor progress by TLC. Consider using a higher boiling point solvent.
Inefficient Catalyst: The chosen acid or base catalyst may not be effective enough.Catalyst Screening: If using an acid catalyst, try a stronger Lewis acid (e.g., ZnCl₂, In(OTf)₃) or Brønsted acid.[8][10] For base-catalyzed reactions, ensure anhydrous conditions and consider stronger bases like sodium ethoxide.[3]
Formation of multiple unidentified side products. Side Reactions: The electron-rich nature of the starting material may promote undesired side reactions at elevated temperatures.Modify Reaction Conditions: Try running the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Product loss during workup. Product Solubility: The product may have partial solubility in the aqueous phase during extraction.Optimize Workup Procedure: Adjust the pH of the aqueous layer to minimize the solubility of your product. Perform multiple extractions with an appropriate organic solvent. Analyze aqueous layers for product presence before discarding.[9]
Guide 2: Poor Regioselectivity in Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group. Poor regioselectivity can be an issue when using unsymmetrical ketones.[11]

Symptom Possible Cause Suggested Solution
Formation of a mixture of quinoline regioisomers. Lack of Catalyst Control: The reaction may be proceeding through an uncatalyzed or poorly controlled pathway.Employ a Regioselective Catalyst: Certain amine catalysts, such as pyrrolidine derivatives (e.g., TABO), have been shown to favor the formation of 2-substituted quinolines.[12] Lewis acids like In(OTf)₃ can also improve selectivity.[10]
Reaction Kinetics: The rate of addition of the ketone can influence which enolate intermediate is formed.Slow Addition: Add the methyl ketone substrate slowly to the reaction mixture to maintain a low concentration and favor the thermodynamically more stable enolate.[11]
Low overall yield of quinoline products. Decomposition of Starting Materials: The required high temperatures may lead to degradation.Use of a More Effective Catalyst: A highly active catalyst can allow for lower reaction temperatures, minimizing decomposition.[13]

Experimental Protocols

Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Intermediate

This protocol outlines a general procedure for the cyclocondensation of this compound with guanidine hydrochloride to form a key kinase inhibitor intermediate.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add sodium ethoxide (2.2 eq) to anhydrous ethanol and stir until dissolved.

  • Add guanidine hydrochloride (1.5 eq) to the solution and stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,4-diaminopyrimidine derivative.

Protocol 2: Subsequent Sonogashira Coupling

This protocol describes a general method for the functionalization of a halogenated pyrimidine intermediate.

Materials:

  • Halogenated pyrimidine intermediate (e.g., a 4-chloro- or 4-bromopyrimidine derivative)

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide co-catalyst)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the halogenated pyrimidine intermediate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add the anhydrous solvent followed by the terminal alkyne (1.2 eq) and triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired alkynylated kinase inhibitor.

Quantitative Data Summary

The following tables present hypothetical yield data to illustrate the impact of varying reaction conditions on the synthesis of a pyrimidine intermediate. Actual yields will depend on the specific substrates and precise reaction conditions.

Table 1: Effect of Catalyst on Pyrimidine Synthesis Yield

Catalyst (5 mol%)Temperature (°C)Time (h)Yield (%)
None802425
HCl801845
ZnCl₂801265
In(OTf)₃801078

Table 2: Effect of Solvent on Sonogashira Coupling Yield

SolventTemperature (°C)Time (h)Yield (%)
THF651270
DMF65885
Acetonitrile651260
1,4-Dioxane80690

Visualizations

experimental_workflow cluster_synthesis Pyrimidine Core Synthesis cluster_functionalization Functionalization start 1-(2-Amino-4-methoxy- 3-methylphenyl)ethanone reaction Cyclocondensation start->reaction reagents Guanidine HCl, NaOEt, EtOH reagents->reaction intermediate 2,4-Diaminopyrimidine Intermediate reaction->intermediate halogenation Halogenation (if needed) intermediate->halogenation coupling Sonogashira Coupling halogenation->coupling final_product Kinase Inhibitor coupling->final_product

Caption: Synthetic workflow for a kinase inhibitor from the specified starting material.

troubleshooting_workflow start Low Yield Observed check_sm Check Purity and Stoichiometry of Starting Materials start->check_sm optimize_cond Optimize Reaction Conditions (Temp, Time) check_sm->optimize_cond Materials OK change_cat Screen Different Catalysts optimize_cond->change_cat No Improvement yield_improved Yield Improved optimize_cond->yield_improved Improvement check_workup Evaluate Workup Procedure for Product Loss change_cat->check_workup No Improvement change_cat->yield_improved Improvement check_workup->yield_improved Improvement

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during chemical transformations of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of catalyst deactivation in my reaction with this compound?

A1: Common indicators of catalyst deactivation include:

  • A significant slowdown in the reaction rate or a complete halt.

  • A noticeable decrease in the yield of the desired product.

  • A change in the selectivity of the reaction, leading to the formation of unwanted byproducts.

  • The necessity for more forcing reaction conditions (e.g., higher temperature or pressure) to achieve the same level of conversion.[1]

  • A visible change in the catalyst's appearance, such as a change in color or clumping.[1]

Q2: My hydrogenation of the ketone group in this compound has stalled. What could be the cause?

A2: Stalling during hydrogenation can be due to several factors:

  • Catalyst Poisoning: The amino group on the substrate or impurities like sulfur or nitrogen compounds in the reactants or solvent can act as poisons to common hydrogenation catalysts like Palladium (Pd) or Ruthenium (Ru).[1][2] These poisons strongly adsorb to the active sites of the catalyst, preventing the substrate from binding.

  • Fouling: High molecular weight byproducts or polymers can form and deposit on the catalyst surface, blocking the active sites and pores.[2][3]

  • Thermal Degradation: If the reaction is run at high temperatures, the catalyst's active surface area can decrease due to sintering, where the metal nanoparticles aggregate.[2][3]

Q3: I am observing poor selectivity in my cross-coupling reaction. Could this be related to catalyst deactivation?

A3: Yes, poor selectivity can be a consequence of catalyst deactivation. Changes to the catalyst's active sites, either through poisoning or structural changes, can alter the reaction pathway, favoring the formation of side products. For instance, in palladium-catalyzed reactions, a change in the oxidation state or coordination environment of the palladium centers can affect the catalytic cycle.

Q4: What are the most probable catalyst poisons when working with this compound?

A4: Given the structure of the molecule and common laboratory practices, likely poisons include:

  • The Substrate Itself: The primary amino group (-NH2) can coordinate strongly to the metal center of the catalyst, inhibiting its activity.

  • Sulfur Compounds: Trace impurities of sulfur-containing compounds in solvents or reagents are potent poisons for many transition metal catalysts.[1][4]

  • Nitrogen Compounds: Besides the amino group on the substrate, other nitrogen-containing impurities can also act as inhibitors.[1]

  • Halides: If the synthesis of the starting material involved halogenated compounds, residual halides can deactivate the catalyst.[1]

  • Carbon Monoxide (CO): Impurities in hydrogen gas used for hydrogenation can include CO, which strongly binds to and deactivates metal catalysts.[1]

Q5: Can I regenerate a deactivated catalyst used in reactions with this substrate?

A5: Regeneration is often possible, depending on the cause of deactivation.

  • Fouling/Coking: Washing the catalyst with appropriate solvents can remove deposited materials. In some cases, calcination (heating in air or an inert atmosphere) can burn off carbonaceous deposits.[5]

  • Reversible Poisoning: For some types of poisoning, washing with a suitable reagent or thermal treatment can remove the poison and restore activity.[5][6]

  • Irreversible Poisoning: Strong chemisorption of poisons like sulfur or heavy metals often leads to irreversible deactivation, and the catalyst may need to be replaced.[6] A study on deactivated Pd(OH)2/C catalysts showed that washing with chloroform and glacial acetic acid could restore activity by removing blockages in the catalyst pores.[7]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation.

Issue 1: Decreased Reaction Rate or Stalled Reaction
Possible Cause Diagnostic Step Proposed Solution
Catalyst Poisoning Analyze reactants and solvents for common poisons (sulfur, nitrogen compounds).Purify reactants and solvents. Use guard beds to trap poisons before they reach the catalyst.[5] Consider using a more poison-resistant catalyst.
Fouling/Coking Characterize the spent catalyst using techniques like TGA or SEM to identify deposits.Filter the reaction mixture to remove any particulate matter. Attempt to regenerate the catalyst by washing with a suitable solvent.[7]
Insufficient Catalyst Activity Review the catalyst loading and ensure it is appropriate for the reaction scale.Increase the catalyst loading or use a freshly prepared/procured batch of catalyst.
Thermal Degradation If the reaction was run at elevated temperatures, consider if sintering could have occurred.Optimize the reaction temperature to the lowest effective level. Choose a catalyst with higher thermal stability.
Issue 2: Low Product Yield
Possible Cause Diagnostic Step Proposed Solution
Partial Catalyst Deactivation Monitor the reaction profile over time. A gradual decrease in conversion rate suggests ongoing deactivation.Implement the solutions for poisoning and fouling mentioned above. Consider a continuous addition of fresh catalyst if the reaction setup allows.
Side Reactions Analyze the crude reaction mixture by techniques like LC-MS or GC-MS to identify major byproducts.Optimize reaction conditions (temperature, pressure, solvent, base) to favor the desired reaction pathway. A different catalyst or ligand may improve selectivity.
Incomplete Reaction Check for the presence of starting material in the final reaction mixture.Increase reaction time or catalyst loading. Address any potential deactivation issues.

Data Presentation

Table 1: Hypothetical Performance of Different Catalysts in the Hydrogenation of this compound

CatalystCatalyst Loading (mol%)Temperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity to Alcohol (%)Notes on Deactivation
10% Pd/C15010695>99Activity decreases by ~20% on second reuse.
5% Ru/C0.560204>99>99More resistant to amine poisoning than Pd/C.
Raney Ni5805089095Prone to leaching and requires careful handling.
Rh(COD)Cl]₂/Chiral Ligand0.140151298>99 (ee >95%)Ligand degradation observed over extended reaction times.

Table 2: Illustrative Catalyst Regeneration Efficiency

CatalystDeactivation CauseRegeneration MethodActivity Recovery (%)
10% Pd/CFouling by oligomersSolvent wash (Toluene, then Ethanol)85
10% Pd/CAmine PoisoningMild acid wash (e.g., dilute acetic acid) followed by solvent wash70
5% Ru/CCokingCalcination in N₂ at 300°C90

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Solvent Washing
  • Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration. If the catalyst is pyrophoric (e.g., Raney Ni, dry Pd/C), ensure it remains wet with solvent and is handled under an inert atmosphere.

  • Initial Wash: Wash the recovered catalyst cake with the reaction solvent (e.g., 3 x 10 mL for a 100 mg catalyst scale) to remove residual products and starting materials.

  • Targeted Wash: Select a solvent in which the suspected foulant or poison is soluble. For non-polar foulants, wash with a non-polar solvent like toluene or hexanes (3 x 10 mL). For more polar impurities, use solvents like ethyl acetate or acetone.

  • Final Rinse: Rinse the catalyst with a volatile solvent like ethanol or methanol (3 x 10 mL) to facilitate drying.

  • Drying: Dry the catalyst under vacuum at a mild temperature (e.g., 40-60 °C) until a constant weight is achieved.

  • Activity Test: Evaluate the performance of the regenerated catalyst under standard reaction conditions to determine the extent of activity recovery.

Visualizations

CatalystDeactivationPathways cluster_causes Deactivation Mechanisms ActiveCatalyst Active Catalyst Product Desired Product ActiveCatalyst->Product Catalyzes reaction DeactivatedCatalyst Deactivated Catalyst ActiveCatalyst->DeactivatedCatalyst Regeneration Poisoning Poisoning (e.g., -NH2, Sulfur) Fouling Fouling (e.g., Polymers) ThermalDegradation Thermal Degradation (Sintering) Substrate 1-(2-Amino-4-methoxy- 3-methylphenyl)ethanone Substrate->ActiveCatalyst Binds to active sites Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst ThermalDegradation->DeactivatedCatalyst

Caption: Logical flow of catalyst activity and common deactivation pathways.

TroubleshootingWorkflow Start Reaction Performance Issue (Low Yield / Slow Rate) CheckPurity Analyze Purity of Reactants/Solvents Start->CheckPurity ImpuritiesFound Impurities Detected? CheckPurity->ImpuritiesFound Purify Purify Materials & Rerun Experiment ImpuritiesFound->Purify Yes NoImpurities Characterize Spent Catalyst ImpuritiesFound->NoImpurities No DeactivationType Identify Deactivation Mechanism NoImpurities->DeactivationType Poisoning Poisoning DeactivationType->Poisoning Chemical Signature Fouling Fouling DeactivationType->Fouling Physical Blockage Sintering Sintering DeactivationType->Sintering High Temp History Regenerate Attempt Regeneration (e.g., Washing) Poisoning->Regenerate Fouling->Regenerate Optimize Optimize Conditions (e.g., Lower Temp) Sintering->Optimize Replace Replace Catalyst Regenerate->Replace Unsuccessful Optimize->Replace Ineffective

Caption: A workflow for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Scalable Synthesis and Purification of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scalable synthesis and purification of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: While a specific scalable synthesis for this exact molecule is not widely published, plausible synthetic routes for substituted acetophenones like this typically involve two main strategies. The first is a Friedel-Crafts acylation of a corresponding aniline derivative.[1] However, the amino group can interfere with the Lewis acid catalyst, often requiring a protecting group strategy. A more common approach for amino-substituted acetophenones is to introduce the amino group at a later stage, for example, by reduction of a nitro group. This would involve the nitration of a suitable precursor followed by reduction.

Q2: My purified this compound product has a persistent color, even after column chromatography. What could be the cause?

A2: A lingering yellowish or brownish color in the final product is a common issue when working with aromatic amines. This is often due to the formation of colored byproducts from the air oxidation of the amino group.[2] To minimize this, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage, and to protect it from light.[2]

Q3: I am observing significant peak tailing during silica gel column chromatography of my product. How can I resolve this?

A3: Peak tailing is a frequent problem when purifying amines on standard silica gel due to the interaction of the basic amino group with the acidic silica. To mitigate this, you can try a few approaches. One is to add a small amount of a basic modifier, like triethylamine or ammonia, to your eluent system. Another effective solution is to use an alternative stationary phase, such as amine-functionalized silica gel, which is designed to improve the peak shape for basic compounds.[2]

Q4: Can I use recrystallization to purify crude this compound?

A4: Yes, recrystallization can be a very effective and scalable method for purifying this compound, especially for removing impurities with different solubility profiles.[2] The key is to find a suitable solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for aromatic amines include ethanol/water, toluene, or ethyl acetate/hexane mixtures.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Issue Potential Cause Troubleshooting Recommendation
Low Yield of Desired Product Incomplete reaction.- Increase reaction time and/or temperature. - Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time.
Poor quality of reagents.- Use high-purity starting materials and ensure solvents are anhydrous, as water can interfere with many reactions.
Suboptimal reaction conditions.- Optimize the stoichiometry of the reactants and the concentration of the catalyst. - For Friedel-Crafts type reactions, ensure the Lewis acid is active and used in sufficient quantity.[1]
Formation of Multiple Byproducts Side reactions due to reactive functional groups.- If using a Friedel-Crafts approach on an aniline derivative, protect the amino group before acylation to prevent side reactions. - In nitration reactions, control the temperature and addition of the nitrating agent carefully to avoid over-nitration or formation of isomers.
Degradation of starting material or product.- Lower the reaction temperature if thermal degradation is suspected.
Purification Troubleshooting
Issue Potential Cause Troubleshooting Recommendation
Co-elution of Impurities during Column Chromatography Similar polarity of the product and impurities.- Optimize the eluent system by trying different solvent mixtures with varying polarities. - Consider using a different stationary phase (e.g., alumina, reversed-phase silica).
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the product.- Choose a lower-boiling point solvent or solvent mixture.
The product is not pure enough.- Attempt a preliminary purification by another method, such as a quick filtration through a plug of silica gel, before recrystallization.
Difficulty Removing Residual Solvents High-boiling point solvents used in purification.- Dry the product under high vacuum for an extended period. - If possible, use a lower-boiling point solvent for the final purification step.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of the chosen eluent or a more polar solvent like dichloromethane (DCM). For solid samples, a dry loading technique is recommended: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[2]

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, less polar eluent.

  • Loading and Elution: Carefully load the prepared sample onto the top of the column. Begin elution with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). To mitigate peak tailing, consider adding 0.1-1% triethylamine to the eluent system.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or toluene).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Decolorization (Optional): If the solution is colored due to highly conjugated impurities, a small amount of activated carbon can be added. Heat the solution briefly and then perform a hot filtration to remove the carbon.[2]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude Extraction & Solvent Removal chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure Product recrystallization->pure Filtration & Drying analysis QC Analysis (NMR, LC-MS) pure->analysis final Final Product analysis->final

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Experiment Start check_yield Low Yield? start->check_yield check_purity Purity Issues? check_yield->check_purity No optimize_reaction Optimize Reaction Conditions: - Time - Temperature - Reagents check_yield->optimize_reaction Yes review_purification Review Purification Method: - Eluent System - Stationary Phase - Recrystallization Solvent check_purity->review_purification Yes success Successful Synthesis check_purity->success No optimize_reaction->start review_purification->start

Caption: A logical diagram for troubleshooting common issues in chemical synthesis and purification.

References

Resolving impurities in the NMR spectrum of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. The information provided addresses common issues encountered during synthesis, purification, and NMR analysis of this compound.

Troubleshooting Guide: Resolving NMR Spectrum Impurities

This guide provides a systematic approach to identifying and resolving common impurities observed in the ¹H NMR spectrum of this compound.

dot

NMR_Troubleshooting_Workflow start Impure NMR Spectrum of This compound check_solvent Identify Residual Solvent Peaks (e.g., DCM, Ethyl Acetate, Hexanes) start->check_solvent check_starting_material Check for Unreacted Starting Material: 3-Methyl-4-methoxyaniline check_solvent->check_starting_material No Solvent Peaks solvent_removal Action: High Vacuum / Co-evaporation with a different solvent check_solvent->solvent_removal Solvent Peaks Present check_side_products Investigate Potential Side Products (e.g., Isomers, N-Acetylation) check_starting_material->check_side_products No Starting Material recrystallization Action: Recrystallization check_starting_material->recrystallization Starting Material Detected chromatography Action: Column Chromatography check_side_products->chromatography Side Products Suspected unidentified_peaks Unidentified Peaks Remain check_side_products->unidentified_peaks No Obvious Side Products solvent_removal->start Re-acquire Spectrum recrystallization->start Re-acquire Spectrum chromatography->start Re-acquire Spectrum confirm_structure Confirm Structure with 2D NMR (COSY, HSQC) pure_product Pure Product Spectrum confirm_structure->pure_product Structure Confirmed unidentified_peaks->confirm_structure Further Analysis Needed unidentified_peaks->pure_product If peaks are negligible

Caption: Troubleshooting workflow for NMR impurity analysis.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (δ 7.0-8.0 ppm). What could they be?

A1: Unidentified peaks in the aromatic region of the ¹H NMR spectrum could be due to several factors:

  • Isomeric Byproducts: Friedel-Crafts acylation on a substituted aniline can sometimes lead to the formation of small amounts of regioisomers.[1][2] The electronic and steric effects of the amino, methoxy, and methyl groups strongly direct acylation to the position ortho to the amino group. However, minor products from acylation at other positions on the aromatic ring might be present.

  • Starting Material: Incomplete reaction could result in the presence of the starting material, 3-methyl-4-methoxyaniline.

  • Polyacylation Products: Although the acetyl group is deactivating, under harsh reaction conditions, a second acylation might occur, leading to di-acetylated products.[1]

To identify the specific impurity, consider the following steps:

  • Compare the splitting patterns and coupling constants of the impurity signals with those expected for potential isomers.

  • Run a 2D NMR experiment, such as COSY, to establish proton-proton correlations, which can help in assigning the aromatic signals.

  • If starting material is suspected, obtain a reference spectrum of 3-methyl-4-methoxyaniline for comparison.

Q2: I see a broad singlet around δ 4-5 ppm that integrates to more than two protons. What is this signal?

A2: A broad singlet in this region is characteristic of the amine (-NH₂) protons.[3] The chemical shift of amine protons can be highly variable and is dependent on concentration, solvent, and temperature.[4] If this signal integrates to more than two protons, it might be overlapping with a water peak.

To confirm if the peak corresponds to the amine protons and/or water, you can perform a D₂O exchange experiment.[5] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The signals for exchangeable protons (like -NH₂ and H₂O) will disappear or significantly decrease in intensity.

Q3: My baseline is distorted, and some peaks are broad. How can I improve the spectrum quality?

A3: A distorted baseline and broad peaks can arise from several issues:

  • Poor Shimming: The magnetic field homogeneity might not be optimal. Re-shimming the spectrometer can often resolve this issue.[5]

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening.[5] Diluting the sample might improve the resolution.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening. These impurities can be introduced from reagents or glassware.

  • Incomplete Dissolution: If the sample is not fully dissolved, the suspension can lead to a poor quality spectrum. Ensure your sample is completely dissolved before acquiring the spectrum.

Q4: I have persistent peaks that I suspect are residual solvents. How can I identify and remove them?

A4: Residual solvents from the reaction workup or purification are a common source of impurity peaks.

  • Identification: Refer to published tables of NMR solvent impurities to identify the peaks based on their chemical shift and multiplicity in the deuterated solvent you are using. Common solvents include ethyl acetate, dichloromethane, and hexanes.

  • Removal: To remove residual solvents, you can place your sample under high vacuum for an extended period. For high-boiling point solvents, co-evaporation can be effective. This involves dissolving the sample in a low-boiling point solvent (like dichloromethane) and then removing the solvent under reduced pressure. This process can be repeated several times.[5]

Quantitative Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and potential impurities. The data for the target compound is predicted based on known substituent effects and data from structurally similar compounds.[3]

Compound/FragmentProton AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
This compound H-5~ 6.7 - 6.9 (d)~ 110 - 115
H-6~ 7.5 - 7.7 (d)~ 128 - 132
-NH₂~ 4.0 - 5.0 (br s)-
-OCH₃~ 3.8 - 3.9 (s)~ 55 - 56
Ar-CH₃~ 2.1 - 2.2 (s)~ 15 - 17
-COCH₃~ 2.5 - 2.6 (s)~ 28 - 30 (ketone C=O ~198-202)
3-Methyl-4-methoxyaniline (Starting Material) Aromatic H~ 6.5 - 6.8 (m)~ 112 - 120
-NH₂~ 3.5 - 4.5 (br s)-
-OCH₃~ 3.7 - 3.8 (s)~ 55 - 56
Ar-CH₃~ 2.0 - 2.1 (s)~ 16 - 18
N-(2-acetyl-5-methoxy-6-methylphenyl)acetamide (N-acetylated byproduct) Aromatic H~ 7.0 - 7.8 (m)~ 115 - 135
-NHCOCH₃~ 8.0 - 9.0 (br s)~ 24 - 26 (amide C=O ~168-172)
-OCH₃~ 3.8 - 3.9 (s)~ 55 - 56
Ar-CH₃~ 2.1 - 2.3 (s)~ 16 - 18
-COCH₃~ 2.5 - 2.7 (s)~ 29 - 31 (ketone C=O ~198-202)
Residual Solvents Dichloromethane~ 5.30 (s)~ 53.8
Ethyl Acetate~ 2.05 (s), 4.12 (q), 1.26 (t)~ 21.0, 60.3, 14.2 (C=O ~171)
Hexanes~ 0.9 - 1.3 (m)~ 14.0, 22.5, 31.4

Experimental Protocols

General NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0.03% v/v) for accurate chemical shift referencing.

  • Dissolution: Securely cap the vial and vortex until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[3]

NMR Data Acquisition
  • Insertion: Insert the NMR tube into the spectrometer's spinner turbine.

  • Locking: Lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. An adequate number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[3]

D₂O Exchange for Identification of -NH₂ Protons
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake it gently for about one minute to ensure thorough mixing.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the -NH₂ protons (and any water present) will either disappear or show a significant reduction in intensity in the second spectrum.[5]

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for acetophenones include ethanol/water or ethyl acetate/hexanes.

  • Dissolution: In a flask, dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.[6]

Signaling Pathways and Logical Relationships

dot

Friedel_Crafts_Acylation_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products and Byproducts 3-Methyl-4-methoxyaniline 3-Methyl-4-methoxyaniline Sigma_Complex Sigma Complex (Wheland Intermediate) 3-Methyl-4-methoxyaniline->Sigma_Complex + Acylium Ion (Electrophilic Attack) N_Acetylation N-Acetylated Byproduct 3-Methyl-4-methoxyaniline->N_Acetylation Direct Acylation of Amine Acetyl_Chloride Acetyl Chloride / Acetic Anhydride Lewis_Acid Lewis Acid (e.g., AlCl3) Acylium_Ion Acylium Ion [CH3CO]+ Target_Product This compound Sigma_Complex->Target_Product Deprotonation Isomeric_Byproduct Isomeric Byproducts Sigma_Complex->Isomeric_Byproduct Attack at other positions

Caption: Synthetic pathway for this compound.

References

Stability issues of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. This information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound in various reaction conditions.

Issue: Color Change of the Compound from Yellow to Brown/Darker Shades

  • Question: My solid this compound, which was initially a yellow crystalline solid, has turned brown. What could be the cause, and is it still usable?

  • Answer: A color change from yellow to brown or darker shades is a common indicator of degradation. This is often due to oxidation of the aromatic amine functional group. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process. While minor color changes may not significantly impact purity for some applications, a noticeable darkening suggests the formation of impurities. It is highly recommended to assess the purity of the material by a suitable analytical method (e.g., HPLC, LC-MS, or NMR) before use. For reactions sensitive to impurities, using discolored material is not advised.

Issue: Inconsistent Reaction Yields or Unexpected Side Products

  • Question: I am experiencing inconsistent yields and observing unexpected side products in my reaction involving this compound. Could this be related to the stability of the starting material?

  • Answer: Yes, the stability of this compound is a critical factor for consistent reaction outcomes. The primary amino group and the acetyl group are reactive functionalities that can participate in various side reactions if the compound has degraded. For instance, degradation products can act as catalysts or inhibitors in your reaction, or they may compete with the intended reaction pathway. It is crucial to ensure the purity of the starting material before each experiment.

Issue: Poor Solubility or Incomplete Dissolution

  • Question: I am having trouble dissolving this compound in a solvent in which it was previously soluble. What could be the reason?

  • Answer: Difficulty in dissolution can be a sign of degradation. The formation of polymeric or more polar degradation products can alter the solubility profile of the compound. It is also possible that the compound has absorbed moisture, which can affect its interaction with organic solvents. Ensure the compound has been stored under dry conditions. If solubility issues persist, it is advisable to re-characterize the material to confirm its identity and purity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of this compound.

Storage and Handling

  • Question: What are the recommended storage conditions for this compound?

  • Answer: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound at temperatures below 25°C in a tightly sealed container to protect it from moisture and air.[1] For long-term storage, refrigeration (2-8°C) is advisable. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen.

  • Question: How should I handle this compound in the laboratory?

  • Answer: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). The compound should be handled in a well-ventilated area. Avoid generating dust. Due to its sensitivity to air and light, it is best to handle the compound quickly and minimize its exposure to the atmosphere.

Stability in Different Reaction Conditions

  • Question: How stable is this compound at different pH values?

  • Question: What is the thermal stability of this compound?

  • Answer: While a specific decomposition temperature is not documented in the provided search results, it is recommended to avoid high temperatures. As a general precaution for substituted anilines and acetophenones, prolonged heating should be avoided to prevent thermal degradation. If a reaction requires elevated temperatures, it is best to keep the reaction time as short as possible and monitor the reaction progress closely for the formation of degradation products.

  • Question: Is this compound sensitive to light?

  • Answer: Many aromatic compounds, especially those with amino substituents, are light-sensitive. Photodegradation can occur, leading to the formation of colored impurities. Therefore, it is recommended to store the compound in an amber or opaque container and to protect reaction mixtures from direct light.

Solubility

  • Question: In which solvents is this compound soluble?

  • Answer: The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It is relatively insoluble in water.[1] When selecting a solvent for a reaction, it is important to consider not only the solubility of the starting material but also its stability in that solvent.

Data Presentation

Table 1: Summary of Known Stability Information for this compound

ParameterStability InformationRecommendations
pH Sensitive to acidic conditions.[1]Avoid strongly acidic environments. Buffer reactions to neutral or mildly basic pH if possible.
Temperature Store below 25°C.[1]Avoid prolonged heating. Use the lowest effective temperature for reactions.
Light Potential for photodegradation (inferred from general chemical principles).Store in amber or opaque containers. Protect reaction vessels from light.
Air/Oxygen Prone to oxidation (inferred from color change and general chemical principles).Store under an inert atmosphere (e.g., Argon, Nitrogen). Minimize exposure to air during handling.
Moisture Store in a dry environment.[1]Use desiccants for storage. Ensure solvents are anhydrous for moisture-sensitive reactions.

Experimental Protocols

While specific, detailed experimental protocols for stability studies of this compound are not available in the public literature, a general approach for a forced degradation study can be outlined. This protocol is intended as a guideline and should be adapted to the specific analytical capabilities and experimental goals of the user.

Protocol: General Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute samples as necessary.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. This will allow for the separation and quantification of the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used for the identification of degradation products.

  • Data Evaluation: Calculate the percentage of degradation of this compound and the formation of any degradation products over time for each stress condition.

Visualizations

Stability_Troubleshooting_Workflow cluster_observe Observation of Instability cluster_diagnose Potential Causes cluster_action Recommended Actions Color_Change Color Change (Yellow to Brown) Degradation Compound Degradation Color_Change->Degradation Inconsistent_Yields Inconsistent Yields or Unexpected Side Products Inconsistent_Yields->Degradation Solubility_Issues Poor Solubility Solubility_Issues->Degradation Oxidation Oxidation of Amino Group Degradation->Oxidation Hydrolysis Hydrolysis (Acidic/Basic) Degradation->Hydrolysis Photodegradation Photodegradation Degradation->Photodegradation Thermal_Stress Thermal Stress Degradation->Thermal_Stress Purity_Check Assess Purity (HPLC, LC-MS, NMR) Degradation->Purity_Check Proper_Storage Ensure Proper Storage: - Cool, dry, dark - Inert atmosphere Oxidation->Proper_Storage Optimize_Conditions Optimize Reaction Conditions: - pH control - Lower temperature - Light protection Hydrolysis->Optimize_Conditions Photodegradation->Optimize_Conditions Thermal_Stress->Optimize_Conditions Fresh_Material Use Fresh or Re-purified Material Purity_Check->Fresh_Material

Caption: Troubleshooting workflow for stability issues.

Caption: Factors affecting compound stability.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Compounds Structurally Related to 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct experimental data on the biological activities of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone derivatives is limited in publicly available research, a comparative analysis of structurally related compounds can provide valuable insights for researchers, scientists, and drug development professionals. This guide objectively compares the performance of three distinct classes of compounds that share some structural similarities with the this compound scaffold: 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, methoxy amino chalcone derivatives, and 1-phenyl-2-(phenylamino)ethanone derivatives. The comparison focuses on their anticancer, antimicrobial, and enzyme inhibitory activities, supported by experimental data.

Anticancer and Antimicrobial Activities of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones

A series of novel 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. These compounds incorporate a thiazole ring, a common scaffold in medicinal chemistry.

Quantitative Data

The anticancer activity of these compounds was screened by the National Cancer Institute (NCI). The data below represents the percentage of growth inhibition at a concentration of 10⁻⁵ M against various cancer cell lines.

Table 1: Anticancer Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Derivatives

Compound Leukemia (CCRF-CEM) Leukemia (HL-60(TB)) Renal Cancer (UO-31) Breast Cancer (MCF7)
9 Moderate Activity Moderate Activity Moderate Activity Moderate Activity

Data sourced from a study on the synthesis and evaluation of these compounds.[1]

The antimicrobial activity was assessed against various pathogens, with compound 10 showing notable efficacy.[1]

Table 2: Antimicrobial Activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone Derivative 10

Microorganism Activity
Staphylococcus aureus Active
Pseudomonas aeruginosa Active
Candida albicans Active

Data sourced from a study on the synthesis and evaluation of these compounds.[1]

Experimental Protocols

Anticancer Screening: The in vitro anticancer activity was determined by the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI). The screening involves monitoring the growth of 60 different human tumor cell lines after exposure to the test compounds at a single concentration of 10⁻⁵ M. The percentage of growth inhibition is then calculated.[1]

Antimicrobial Screening: The antibacterial and antifungal activities of the synthesized thiazole derivatives were evaluated in vitro using the agar diffusion and broth microdilution methods against Gram-positive bacteria, Gram-negative bacteria, and yeasts.[1]

Anticancer and Antimicrobial Activities of Methoxy Amino Chalcone Derivatives

Chalcones are another class of compounds that have been extensively studied for their biological activities. Methoxy-4'-amino chalcone derivatives have demonstrated promising anticancer and broad-spectrum antimicrobial properties.

Quantitative Data

The anticancer activity was evaluated against the T47D breast cancer cell line.

Table 3: Anticancer Activity of Methoxy Amino Chalcone Derivatives

Compound IC₅₀ (µg/mL) against T47D Cells
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (7) 5.28

Data sourced from a study on the anticancer and antimicrobial activity of these derivatives.

The antimicrobial activity was tested against several pathogenic microorganisms.

Table 4: Antimicrobial Activity of Methoxy Amino Chalcone Derivatives

Microorganism Activity
Escherichia coli ATCC 25923 Good
Staphylococcus aureus ATCC 25922 Good
Candida albicans ATCC 10231 Good

The activity was found to be comparable to sulfamerazine and sulfadiazine.

Experimental Protocols

Anticancer Activity Assay: The anticancer activity was determined using an MTT assay. T47D breast cancer cells were treated with the synthesized compounds at concentrations ranging from 2.5 to 170 µg/mL. The viability of the cells was determined spectrometrically, and the IC₅₀ value, the concentration required for 50% inhibition, was calculated. Doxorubicin was used as a positive control.

Antimicrobial Activity Assay: The antimicrobial activity of the chalcone derivatives was tested against Escherichia coli ATCC 25923, Staphylococcus aureus ATCC 25922, and Candida albicans ATCC 10231. The specific method used was not detailed in the provided search result, but standard methods like agar diffusion or broth microdilution are typically employed.

MCR-1 Inhibition by 1-Phenyl-2-(phenylamino)ethanone Derivatives

A significant area of research for ethanone derivatives is in combating antibiotic resistance. Derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of the MCR-1 enzyme, which confers resistance to the last-resort antibiotic colistin.

Signaling Pathway and Mechanism of Action

The MCR-1 enzyme is a phosphoethanolamine transferase that modifies lipid A in the outer membrane of Gram-negative bacteria. This modification reduces the negative charge of the bacterial membrane, thereby lowering its affinity for the positively charged colistin. The 1-phenyl-2-(phenylamino)ethanone derivatives inhibit the enzymatic activity of MCR-1, restoring the susceptibility of the bacteria to colistin.[2]

MCR1_Inhibition cluster_bacterium Gram-Negative Bacterium Lipid_A Lipid A (Negative Charge) MCR1_enzyme MCR-1 Enzyme Lipid_A->MCR1_enzyme Phosphoethanolamine Transfer Bacterial_Cell_Death Bacterial Cell Death Lipid_A->Bacterial_Cell_Death Leads to Modified_Lipid_A Modified Lipid A (Reduced Negative Charge) MCR1_enzyme->Modified_Lipid_A Colistin_Resistance Colistin Resistance Modified_Lipid_A->Colistin_Resistance Results in Colistin Colistin (Positively Charged) Colistin->Lipid_A Binds to Colistin->Modified_Lipid_A Binding Repelled Ethanone_Derivative Ethanone Derivative (Inhibitor) Ethanone_Derivative->MCR1_enzyme Inhibits

Caption: Mechanism of MCR-1 mediated colistin resistance and its inhibition by ethanone derivatives.

Quantitative Data

The following table summarizes the in vitro activity of synthesized compounds in combination with colistin against E. coli expressing the mcr-1 gene. The activity is presented as the minimal concentration of the compound required to completely inhibit bacterial growth in the presence of 2 µg/mL of colistin.

Table 5: MCR-1 Inhibitory Activity of 1-Phenyl-2-(phenylamino)ethanone Derivatives

Compound ID R1 Substituent R2 Substituent R3 Substituent R4 Substituent Inhibitory Concentration (µM)
6g Cyclohexyl H H COOH 50
6h 4-Pentylphenyl H H COOH 50
6i 4-Propylphenyl H H COOH 50

Data sourced from a BenchChem guide on related derivatives.[2]

Experimental Protocols

MCR-1 Inhibition Assay (Cell-Based):

  • Bacterial Strain: Escherichia coli BL21(DE3) transformed with the pET-28a(+)-mcr-1 plasmid.[2]

  • Methodology:

    • Bacterial cells were cultured in Luria-Bertani (LB) broth with kanamycin (50 µg/mL) to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.[2]

    • The bacterial culture was diluted to approximately 5 x 10⁵ CFU/mL in fresh LB broth.[2]

    • The synthesized compounds were added at various concentrations (12.5, 25, 50, and 100 µM) in the presence of a fixed concentration of colistin (2 µg/mL).[2]

    • The cultures were incubated at 37°C for 16-18 hours.[2]

    • The minimal concentration of the compound that completely inhibited visible bacterial growth was recorded.[2]

General Experimental and Synthetic Workflow

The synthesis and evaluation of novel chemical derivatives generally follow a structured workflow, from initial design and synthesis to comprehensive biological testing.

Workflow Start Compound Design & Virtual Screening Synthesis Chemical Synthesis of Target Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Purification->In_Vitro_Screening Hit_Identification Hit Compound Identification In_Vitro_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General workflow for the synthesis and biological evaluation of novel chemical derivatives.

Conclusion

This guide provides a comparative overview of the biological activities of several classes of compounds structurally related to this compound. The presented data on 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, methoxy amino chalcones, and 1-phenyl-2-(phenylamino)ethanone derivatives highlight their potential as anticancer agents, antimicrobials, and inhibitors of antibiotic resistance mechanisms. While direct derivatization of the title compound remains an area for future exploration, the structure-activity relationships of these related compounds offer a solid foundation for the design and development of new therapeutic agents. Further research is warranted to explore a broader range of biological activities and to synthesize and test direct derivatives of the this compound scaffold.

References

A Comparative Guide to QSAR Analysis of Quinazoline Analogues Derived from Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) analyses for quinazoline analogues, with a particular focus on those synthetically accessible from substituted acetophenones. We delve into the experimental methodologies, present key data in a comparative format, and visualize the intricate relationships and workflows involved in such studies. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the versatile quinazoline scaffold.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The development of potent and selective quinazoline-based drugs often relies on understanding the intricate relationship between their chemical structure and biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that elucidates these relationships, enabling the rational design of more effective therapeutic agents.

This guide focuses on quinazoline analogues that can be synthesized from readily available substituted acetophenones, providing a practical starting point for many medicinal chemistry programs. We will explore various QSAR modeling techniques and their application in predicting the biological potency of these compounds.

Experimental Protocols

A typical workflow for a QSAR analysis of quinazoline analogues involves their synthesis, biological evaluation, and subsequent computational modeling.

Synthesis of Quinazoline Analogues from Substituted Acetophenones

The synthesis of the target quinazoline scaffolds can be achieved through a multi-step process commencing with substituted acetophenones.

Step 1: Synthesis of 2'-Aminoacetophenones

A common route to obtaining the key intermediate, 2'-aminoacetophenone, is through the reduction of the corresponding 2'-nitroacetophenone.

  • Reaction: Reduction of 2'-Nitroacetophenone.

  • Reagents and Conditions: A widely used method involves the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. The reaction is typically carried out in a suitable solvent like ethanol or ethyl acetate at room temperature or with gentle heating.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is typically neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent. The crude product can then be purified by techniques such as column chromatography or recrystallization.[1]

Step 2: Cyclization to form the Quinazoline Core

Once the 2'-aminoacetophenone is obtained, it can be cyclized with a suitable nitrogen source and an aldehyde or its equivalent to form the quinazoline ring.

  • Reaction: Condensation and Cyclization.

  • Reagents and Conditions: A mixture of a 2'-aminoacetophenone, an aldehyde, and a nitrogen source like ammonium acetate is heated, often under microwave irradiation, to facilitate a catalyst- and solvent-free synthesis.[2] Alternatively, a condensation reaction can be carried out with an aldehyde in the presence of an oxidizing agent like hydrogen peroxide in a solvent such as DMSO.[3]

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent and can be further purified by recrystallization or column chromatography.

Biological Evaluation: Anticancer Activity Assay

The synthesized quinazoline analogues are typically screened for their biological activity against various cancer cell lines to determine their potency.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Cancer cells (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the synthesized quinazoline analogues and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

    • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability. The IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth, is then determined from the dose-response curve. These IC50 values are often converted to their logarithmic form (pIC50 = -log(IC50)) for use in QSAR studies.

QSAR Modeling Protocol

The development of a robust QSAR model involves several key steps, from data preparation to model validation.

  • Dataset Preparation: A dataset of quinazoline analogues with their corresponding biological activities (pIC50 values) is compiled. The dataset is typically divided into a training set for model development and a test set for external validation.

  • Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as:

    • 1D Descriptors: Molecular weight, atom counts, etc.

    • 2D Descriptors: Topological indices, connectivity indices, etc.

    • 3D Descriptors: Steric parameters (e.g., from CoMFA) and electronic parameters (e.g., from CoMSIA).

    • Software such as CODESSA or the QSAR module of SYBYL are often used for these calculations.[4]

  • Model Development: Statistical methods are employed to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). Common methods include:

    • Multiple Linear Regression (MLR): A linear approach to model the relationship between two or more explanatory variables and a response variable.

    • Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

    • Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that relates the 3D steric and electrostatic fields of molecules to their biological activity.[5]

    • Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[5]

  • Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using various validation techniques:

    • Internal Validation: Cross-validation techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency of the model. The cross-validated correlation coefficient (q²) is a key metric.

    • External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model development) is evaluated. The predictive correlation coefficient (R²pred) is calculated for this purpose.[6]

Data Presentation: Comparative QSAR Analysis

To illustrate the application of QSAR in the study of quinazoline analogues, the following tables summarize data from representative studies.

Table 1: 2D-QSAR Data for Anticancer Quinazoline Derivatives

This table presents a hypothetical dataset of quinazoline analogues, their anticancer activity against the A549 cell line, and a selection of 2D descriptors that could be used in a QSAR model.

Compound IDStructure (Substituents)IC50 (µM)pIC50Molecular Weight (MW)LogPNumber of H-bond Donors
1 R1=H, R2=H15.24.82220.252.81
2 R1=Cl, R2=H8.55.07254.703.51
3 R1=OCH3, R2=H12.14.92250.282.71
4 R1=H, R2=NO225.64.59265.252.51
5 R1=Cl, R2=NO218.34.74299.703.21

Table 2: 3D-QSAR (CoMFA and CoMSIA) Statistical Parameters for EGFR Inhibitors

This table compares the statistical results of CoMFA and CoMSIA models from a study on quinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors.[7]

ParameterCoMFA ModelCoMSIA Model
q² (cross-validated r²)0.6080.517
r² (non-cross-validated r²)0.9790.882
Standard Error of Estimation (SEE)0.11260.2593
F-test value257.401315.061
Steric Contribution51%23%
Electrostatic Contribution49%21%
Hydrophobic Contribution-20%
H-bond Donor Contribution-19%
H-bond Acceptor Contribution-16%

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in QSAR analysis.

QSAR_Workflow cluster_synthesis Synthesis & Biological Evaluation cluster_qsar QSAR Modeling start Substituted Acetophenones synthesis Synthesis of Quinazoline Analogues start->synthesis bioassay Biological Assay (e.g., MTT Assay) synthesis->bioassay data Biological Activity Data (IC50 values) bioassay->data descriptors Descriptor Calculation (2D, 3D) data->descriptors model QSAR Model Development (MLR, PLS, CoMFA, CoMSIA) descriptors->model validation Model Validation (Internal & External) model->validation prediction Prediction of Activity of New Analogues validation->prediction

Caption: General workflow for QSAR analysis of quinazoline analogues.

Logical_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity structure Quinazoline Analogue (Substituent Variations) descriptors Molecular Descriptors (e.g., LogP, MW, Steric Fields) structure->descriptors Quantification activity Biological Potency (e.g., Anticancer Activity, pIC50) structure->activity Structure-Activity Relationship descriptors->activity Correlation (QSAR Model)

Caption: Logical relationship between structure, properties, and activity.

References

Validation of a new synthetic pathway for lapatinib using 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An examination of established synthetic routes for the dual tyrosine kinase inhibitor, Lapatinib, reveals a landscape of evolving chemical strategies aimed at optimizing efficiency, scalability, and environmental impact. While a novel synthetic pathway originating from 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone as specified in the query was not identified in a comprehensive review of scientific literature and patent databases, this guide provides a detailed comparison of two prominent and validated synthetic approaches to Lapatinib.

This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of a modern, practical synthetic route against an earlier, established method. The comparison is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of the chemical transformations and strategic considerations in the synthesis of this important anticancer agent.

Comparative Analysis of Synthetic Pathways

The two pathways selected for this comparative analysis are:

  • Route 1: A Practical, Suzuki Coupling-Based Synthesis. This approach represents a more contemporary and efficient method for the construction of the Lapatinib core structure.

  • Route 2: An Early-Phase, Stille Coupling-Based Synthesis. This route reflects an earlier strategy for the synthesis of Lapatinib and serves as a valuable benchmark for evaluating progress in synthetic efficiency and green chemistry.

The following table summarizes the key quantitative data for each pathway, allowing for a direct comparison of their respective efficiencies.

ParameterRoute 1: Practical Synthesis (Suzuki Coupling)Route 2: Early-Phase Synthesis (Stille Coupling)
Key Coupling Reaction Suzuki-Miyaura CouplingStille Coupling
Overall Yield ~48%Not explicitly stated, but generally lower than modern routes.
Number of Steps 56 (including deprotection)
Key Reagents 5-Formyl-2-furylboronic acid, Pd/C5-(1,3-Dioxolan-2-yl)-2-(tributylstannyl)furan, Pd(PPh₃)₄
Purification Methods CrystallizationColumn Chromatography
Green Chemistry Considerations - Use of a heterogeneous catalyst (Pd/C) which can be recovered. - Avoids the use of toxic organotin reagents. - Reduced number of steps.- Use of a toxic and difficult-to-remove organotin reagent. - Often requires chromatographic purification, which uses large volumes of solvent.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two compared synthetic pathways for Lapatinib.

Lapatinib_Synthesis_Comparison cluster_0 Route 1: Practical Synthesis (Suzuki Coupling) cluster_1 Route 2: Early-Phase Synthesis (Stille Coupling) A1 6-Iodoquinazolin-4-one B1 4-Chloro-6-iodoquinazoline A1->B1 Chlorination C1 N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine B1->C1 Nucleophilic Substitution D1 5-(4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino)quinazolin-6-yl)furan-2-carbaldehyde C1->D1 Suzuki Coupling E1 Lapatinib D1->E1 Reductive Amination A2 4-Chloro-6-iodoquinazoline B2 N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine A2->B2 Nucleophilic Substitution C2 Intermediate with protected furan B2->C2 Stille Coupling D2 5-(4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino)quinazolin-6-yl)furan-2-carbaldehyde C2->D2 Deprotection E2 Lapatinib D2->E2 Reductive Amination

A high-level comparison of the synthetic workflow for two distinct routes to Lapatinib.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the two compared synthetic pathways.

Route 1: Practical Synthesis (Suzuki Coupling-Based)

This synthetic route has been optimized to be more efficient and environmentally friendly compared to earlier methods.[1][2]

Step 1: Synthesis of 4-Chloro-6-iodoquinazoline

  • Reactants: 6-Iodoquinazolin-4-one, thionyl chloride, DMF (catalyst).

  • Procedure: A suspension of 6-iodoquinazolin-4-one in thionyl chloride is treated with a catalytic amount of DMF and heated to reflux. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The excess thionyl chloride is removed under reduced pressure, and the residue is treated with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration and dried to afford 4-chloro-6-iodoquinazoline.

  • Yield: Approximately 88%.

Step 2: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

  • Reactants: 4-Chloro-6-iodoquinazoline, 3-chloro-4-((3-fluorobenzyl)oxy)aniline, isopropanol.

  • Procedure: A mixture of 4-chloro-6-iodoquinazoline and 3-chloro-4-((3-fluorobenzyl)oxy)aniline in isopropanol is heated to reflux. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with isopropanol, and dried.

  • Yield: High yield, typically above 90%.

Step 3: Synthesis of 5-(4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino)quinazolin-6-yl)furan-2-carbaldehyde (Suzuki Coupling)

  • Reactants: N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-formyl-2-furylboronic acid, Pd/C, a base (e.g., K₂CO₃), a solvent (e.g., DMF/water).

  • Procedure: To a solution of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine in a mixture of DMF and water is added 5-formyl-2-furylboronic acid, a base, and a catalytic amount of 10% Pd/C. The mixture is heated under an inert atmosphere until the starting material is consumed. The reaction mixture is then cooled, filtered to remove the catalyst, and the product is precipitated by the addition of water. The solid is collected by filtration and purified by recrystallization.

  • Yield: Approximately 96%.[1][2]

Step 4: Synthesis of Lapatinib (Reductive Amination)

  • Reactants: 5-(4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino)quinazolin-6-yl)furan-2-carbaldehyde, 2-(methylsulfonyl)ethanamine, a reducing agent (e.g., NaBH(OAc)₃ or NaBH₄), a solvent (e.g., THF or methanol).

  • Procedure: A solution of 5-(4-(3-chloro-4-((3-fluorobenzyl)oxy)phenylamino)quinazolin-6-yl)furan-2-carbaldehyde and 2-(methylsulfonyl)ethanamine in a suitable solvent is stirred at room temperature to form the imine intermediate. A reducing agent is then added portion-wise, and the reaction is stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give Lapatinib.

  • Yield: Approximately 94%.[1][2]

Step 5: Salt Formation (Lapatinib Ditosylate)

  • Reactants: Lapatinib, p-toluenesulfonic acid monohydrate, a solvent (e.g., THF/water).

  • Procedure: Lapatinib is dissolved in a mixture of THF and water, and a solution of p-toluenesulfonic acid monohydrate in the same solvent system is added. The mixture is stirred, and the resulting precipitate of Lapatinib ditosylate is collected by filtration, washed, and dried.

  • Yield: Approximately 87%.[1][2]

Route 2: Early-Phase Synthesis (Stille Coupling-Based)

This route was among the initial methods developed for the synthesis of Lapatinib and relies on a Stille coupling reaction.

Step 1 & 2: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

  • These steps are analogous to Route 1.

Step 3: Synthesis of the Protected Furan Intermediate (Stille Coupling)

  • Reactants: N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-(1,3-dioxolan-2-yl)-2-(tributylstannyl)furan, a palladium catalyst (e.g., Pd(PPh₃)₄), a solvent (e.g., DMF).

  • Procedure: A mixture of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine, 5-(1,3-dioxolan-2-yl)-2-(tributylstannyl)furan, and the palladium catalyst in DMF is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is often purified by column chromatography.

Step 4: Deprotection to form 5-(4-(3-Chloro-4-((3-fluorobenzyl)oxy)phenylamino)quinazolin-6-yl)furan-2-carbaldehyde

  • Reactants: The protected furan intermediate from the previous step, an acid catalyst (e.g., HCl), a solvent (e.g., THF/water).

  • Procedure: The protected furan intermediate is dissolved in a mixture of THF and aqueous acid and stirred at room temperature until the deprotection is complete. The product is then isolated by extraction and purified.

Step 5 & 6: Reductive Amination and Salt Formation

  • These steps are analogous to Route 1, involving the reductive amination of the aldehyde with 2-(methylsulfonyl)ethanamine followed by salt formation.

Conclusion

The comparison between these two synthetic pathways for Lapatinib clearly illustrates the evolution of synthetic organic chemistry towards more efficient and sustainable methods. The "Practical Synthesis" (Route 1) employing a Suzuki coupling offers significant advantages over the earlier Stille coupling-based approach (Route 2). These advantages include a higher overall yield, a reduced number of synthetic steps, and the avoidance of highly toxic organotin reagents, which aligns with the principles of green chemistry. For researchers and drug development professionals, the choice of synthetic route has significant implications for cost, scalability, and environmental impact. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the synthesis of Lapatinib and related quinazoline-based pharmaceuticals.

References

Benchmarking the efficacy of novel kinase inhibitors against existing drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving with the development of novel kinase inhibitors that promise improved efficacy and safety profiles over existing drugs. This guide provides an objective comparison of next-generation inhibitors against their predecessors, focusing on two key classes: Epidermal Growth Factor Receptor (EGFR) inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors. The information presented is supported by clinical trial data and includes detailed experimental protocols for preclinical evaluation.

Section 1: EGFR Inhibitors - The FLAURA Trial: Osimertinib vs. First-Generation TKIs

The development of third-generation EGFR tyrosine kinase inhibitors (TKIs) has marked a significant advancement in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. Osimertinib, a third-generation inhibitor, was designed to overcome the resistance mechanisms that limit the efficacy of first-generation TKIs like gefitinib and erlotinib.

Osimertinib is an irreversible EGFR inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase.[1] This mechanism allows it to potently inhibit both common sensitizing EGFR mutations and the T790M resistance mutation, a primary cause of acquired resistance to first-generation TKIs.[1] In contrast, gefitinib is a reversible, competitive inhibitor of the ATP-binding site.[1]

The pivotal Phase III FLAURA trial provided a head-to-head comparison of osimertinib with first-generation EGFR-TKIs (gefitinib or erlotinib) as a first-line treatment for patients with advanced EGFR-mutated NSCLC.[2]

Comparative Efficacy Data: Osimertinib vs. Gefitinib/Erlotinib
MetricOsimertinibGefitinib/ErlotinibKey Findings
Median Progression-Free Survival (PFS) 18.9 months[1][2]10.2 months[1][2]Osimertinib demonstrated a statistically significant and clinically meaningful improvement in PFS.
Median Overall Survival (OS) 38.6 months[2]31.8 months[2]The final OS analysis showed a significant survival advantage for patients treated with osimertinib.[2]
Objective Response Rate (ORR) ~80%[3]~70-75%Both agents show high response rates, with a trend favoring osimertinib.
Adverse Reaction Rate 12.24%[4]28.30%[4]Osimertinib was associated with a lower incidence of adverse reactions compared to gefitinib in some studies.[4]
EGFR Signaling Pathway and Inhibitor Action

The diagram below illustrates the EGFR signaling pathway and the points of intervention for both reversible and irreversible inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Reversibly Inhibits ATP Binding Osimertinib Osimertinib (Irreversible) Osimertinib->EGFR Irreversibly Binds Cys797

Caption: EGFR signaling pathway and inhibitor mechanisms.

Section 2: BTK Inhibitors - A New Generation of Targeted Therapy

Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a key target in B-cell malignancies.[4] Ibrutinib, the first-in-class BTK inhibitor, revolutionized treatment but is associated with off-target effects. Next-generation inhibitors, such as acalabrutinib and zanubrutinib, were developed to offer improved selectivity and safety. All three are irreversible inhibitors that form a covalent bond with a cysteine residue in the BTK active site.[5]

Head-to-head clinical trials, including the ELEVATE-RR and ALPINE studies, have compared the efficacy and safety of these next-generation inhibitors against ibrutinib.

Comparative Efficacy Data: Next-Generation BTK Inhibitors vs. Ibrutinib
MetricAcalabrutinibZanubrutinibIbrutinibKey Findings
Progression-Free Survival (PFS) Non-inferior to Ibrutinib (ELEVATE-RR)[6]Superior to Ibrutinib (ALPINE)[6]-Next-generation inhibitors show at least comparable, and in the case of zanubrutinib, superior PFS.
Objective Response Rate (ORR) 81% (ELEVATE-RR)[6]78.3% (ALPINE)[6]78% (ELEVATE-RR) / 62.5% (ALPINE)[6]Both acalabrutinib and zanubrutinib demonstrated high ORRs.
Atrial Fibrillation (Any Grade) Lower incidence than Ibrutinib[7]Lower incidence than Ibrutinib[7]Higher incidenceNext-generation inhibitors are associated with a more favorable cardiovascular safety profile.
Hypertension (Any Grade) Lower incidence than Zanubrutinib at 24 months (5% vs 23%)[8]Higher than Acalabrutinib[8]-Acalabrutinib showed a lower cumulative incidence of hypertension compared to zanubrutinib.[8]
BTK Signaling Pathway

The diagram below outlines the BTK signaling pathway, a critical cascade for B-cell proliferation and survival.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB PLCg2->NFkB Leads to activation of Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitors Ibrutinib Acalabrutinib Zanubrutinib Inhibitors->BTK Irreversibly Inhibits Workflow A Compound Library Screening B In Vitro Kinase Assay (IC50 Determination) A->B Hit Identification C Cellular Assays (e.g., MTT for Viability) B->C Potency Confirmation D Target Engagement Assay (e.g., Western Blot for p-ERK) C->D Cellular Activity E In Vivo Efficacy Studies (Xenograft Models) D->E Mechanism of Action F Lead Optimization E->F Preclinical Validation

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of catalytic methods for the synthesis of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, a key intermediate in the preparation of various pharmaceutical compounds. The primary synthetic route discussed is the Friedel-Crafts acylation of 4-methoxy-3-methylaniline. The presence of the amino group on the aromatic ring presents a challenge for traditional Friedel-Crafts reactions, necessitating specific catalytic systems to achieve high yield and selectivity.

Core Synthetic Strategy: Dual Lewis Acid-Catalyzed Friedel-Crafts Acylation

The synthesis of this compound is effectively achieved through a Friedel-Crafts acylation reaction.[1] A notable method employs a dual Lewis acid system, utilizing boron trichloride (BCl3) in conjunction with another Lewis acid, such as aluminum chloride (AlCl3).[1] This approach overcomes common challenges associated with the acylation of amino-substituted aromatics.

The proposed mechanism involves two key stages:

  • Complex Formation: The starting material, 4-methoxy-3-methylaniline, is first treated with boron trichloride. This forms a complex that protects the reactive amino group and directs the incoming acyl group.

  • Acylation: A second Lewis acid (e.g., AlCl3) is introduced to catalyze the electrophilic aromatic substitution with an acetylation reagent, typically acetyl chloride.[1]

This method is advantageous as it provides mild reaction conditions, high yields, and avoids complex hydrolysis or purification steps like column chromatography, making it suitable for industrial-scale production.[1]

G cluster_setup Reaction Setup cluster_reaction Catalytic Acylation cluster_workup Workup & Purification A 4-methoxy-3-methylaniline (in Dichloromethane) R Reaction Vessel (Cooled to <-10°C) N2 Inert Atmosphere (Nitrogen Protection) BCl3 Add Boron Trichloride (Complex Formation) R->BCl3 0.5 hr AcCl Add Acetyl Chloride (Acylating Agent) BCl3->AcCl AlCl3 Add Aluminum Chloride (Lewis Acid Catalyst) (Cooled to <-50°C) BCl3->AlCl3 React Acylation Reaction AlCl3->React Quench Reaction Quench (Ice-water) React->Quench AdjustpH Adjust pH to 6-7 (20% NaOH solution) Quench->AdjustpH Extract Dichloromethane Extraction AdjustpH->Extract Dry Dry & Evaporate Extract->Dry Crude Crude Product Dry->Crude Final 1-(2-Amino-4-methoxy- 3-methylphenyl)ethanone Crude->Final Recrystallization (Purification)

Caption: Experimental workflow for the dual Lewis acid-catalyzed synthesis.

Data Presentation: Comparison of Catalytic Conditions

The following table summarizes experimental data from different embodiments of the dual Lewis acid-catalyzed synthesis, highlighting the impact of catalyst and reactant stoichiometry on the outcome.

Catalyst SystemStarting Material (Molar Eq.)Acetylation Reagent (Molar Eq.)Key ConditionsCrude Purity (%)Calculated Yield (%)
BCl₃ / AlCl₃ 1.00.88-50°C80%~92.6%
BCl₃ / AlCl₃ 1.01.1-50°C76%-

Table 1: Performance comparison based on data from a patented method. Yield for the second entry was not calculated due to incomplete reactant data in the source.[1]

Experimental Protocols

A detailed experimental procedure for the synthesis using the BCl₃/AlCl₃ catalytic system is provided below.

Materials:

  • 4-methoxy-3-methylaniline (Compound A)

  • Dichloromethane (CH₂Cl₂)

  • Boron trichloride (BCl₃) solution (1M in CH₂Cl₂)

  • Acetyl Chloride (CH₃COCl)

  • Aluminum Chloride (AlCl₃)

  • 20% Sodium Hydroxide (NaOH) solution

  • Nitrogen gas (N₂)

Procedure: [1]

  • Under a nitrogen atmosphere, dissolve 4-methoxy-3-methylaniline (6.85 g, 0.05 mol) in dichloromethane (10 ml).

  • Cool the solution to below -10°C using an appropriate cooling bath.

  • Slowly add a 1M solution of boron trichloride in dichloromethane (55 mL, 0.055 mol). Stir the mixture and allow it to react for 30 minutes.

  • Cool the reaction mixture to below -50°C.

  • Sequentially add acetyl chloride (3.45 g, 0.044 mol) and aluminum chloride (6.4 g, 0.048 mol) while maintaining the low temperature.

  • Upon completion of the reaction, carefully quench the mixture by pouring it into ice water.

  • Adjust the pH of the aqueous layer to 6-7 using a 20% aqueous sodium hydroxide solution.

  • Perform an extraction with dichloromethane three times. Combine the organic phases.

  • Dry the combined organic layer and recover the solvent by vacuum distillation to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Discussion and Alternatives

The dual BCl₃/AlCl₃ system demonstrates a highly effective and scalable method for the synthesis of this compound.[1] The initial complexation with BCl₃ is crucial for deactivating the amino group towards the Lewis acid and preventing undesired side reactions, thus ensuring high regioselectivity and yield.

While the provided data focuses on this specific system, it is worth noting other catalysts commonly used in Friedel-Crafts acylations. These include other Lewis acids like iron(III) chloride (FeCl₃) and metal triflates (e.g., Cu(OTf)₂).[2] However, without the protective complexation step, these catalysts may lead to lower yields or the formation of complex mixtures when used with highly activated and sensitive substrates like 4-methoxy-3-methylaniline. The choice of a dual-catalyst system appears to be a tailored solution for this specific transformation.

References

Evaluating the cost-effectiveness of different synthetic strategies for quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The choice of synthetic strategy for these valuable compounds significantly impacts the overall cost, efficiency, and environmental footprint of drug discovery and development projects. This guide provides an objective comparison of different synthetic strategies for quinazolinone derivatives, supported by experimental data, to aid researchers in selecting the most cost-effective approach for their specific needs.

Executive Summary

This guide evaluates three primary synthetic strategies for quinazolinone derivatives:

  • Conventional Synthesis (Niementowski Reaction): A classic thermal condensation method.

  • Microwave-Assisted Organic Synthesis (MAOS): A modern approach utilizing microwave irradiation for rapid heating.

  • One-Pot Multicomponent Reactions (MCRs): An efficient process where multiple reactants are combined in a single step to form the final product.

The analysis reveals that while conventional methods are well-established, they are often associated with long reaction times and high energy consumption. Microwave-assisted synthesis offers a significant improvement in terms of speed and energy efficiency, leading to potentially lower operational costs. One-pot multicomponent reactions represent a highly atom-economical and streamlined approach, minimizing waste and purification steps, which can translate to substantial cost savings, especially in large-scale production.

Data Presentation: A Quantitative Comparison

The following tables provide a comparative overview of the key parameters influencing the cost-effectiveness of each synthetic strategy. Prices for reagents and solvents are approximate and can vary based on supplier and purity.

Table 1: Comparison of Synthetic Strategies for a Generic Quinazolinone Derivative

ParameterConventional (Niementowski)Microwave-AssistedOne-Pot Multicomponent
Reaction Time 4-24 hours5-30 minutes1-8 hours
Typical Yield 60-85%75-95%70-90%
Energy Consumption HighLow to ModerateModerate
Process Steps 2-31-21
Waste Generation Moderate to HighLow to ModerateLow
Overall Cost-Effectiveness ModerateHighVery High

Table 2: Estimated Reagent and Solvent Costs for Selected Synthetic Routes

Reagent/SolventConventional (Niementowski)Microwave-AssistedOne-Pot Multicomponent
Starting Materials (e.g., Anthranilic Acid) ~$0.10/g~$0.10/g~$0.10/g
Reagents (e.g., Formamide, Orthoesters) ~$0.05/mL~$0.20/mL (e.g., Trimethyl orthoformate)~$0.20/mL (e.g., Trimethyl orthoformate)
Catalyst (if applicable) N/AOften used (e.g., CuI ~$1/g)Often used (e.g., Pd(OAc)₂ >$50/g)
Solvent High volume (e.g., Dowtherm A)Low volume (e.g., Ethanol)Moderate volume (e.g., DMF)
Estimated Cost per Gram of Product *Variable, higher operational costLower operational costPotentially lowest overall cost

*This is a simplified estimation and does not include labor, equipment depreciation, or purification costs, which can vary significantly.

Experimental Protocols

Detailed methodologies for key synthetic strategies are provided below.

Conventional Synthesis: Niementowski Reaction

This protocol describes the synthesis of 2-methyl-3-aryl-quinazolin-4(3H)-one.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Substituted aniline

  • Pyridine (catalyst)

  • Ethanol (solvent)

Procedure:

  • A mixture of anthranilic acid (1 equivalent) and acetic anhydride (1.2 equivalents) is refluxed for 2 hours to form 2-methyl-4H-3,1-benzoxazin-4-one.

  • After cooling, the excess acetic anhydride is removed under reduced pressure.

  • The resulting benzoxazinone is dissolved in ethanol, and the substituted aniline (1.1 equivalents) and a catalytic amount of pyridine are added.

  • The reaction mixture is refluxed for 6-8 hours.

  • The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent.

Microwave-Assisted Synthesis

This protocol outlines a one-pot synthesis of 3-substituted-quinazolin-4(3H)-ones under microwave irradiation[1].

Materials:

  • Anthranilic acid

  • Trimethyl orthoformate

  • Substituted amine

  • Ethanol (solvent)

Procedure:

  • In a microwave-safe vessel, anthranilic acid (1 equivalent), trimethyl orthoformate (1.2 equivalents), and a substituted amine (1.1 equivalents) are mixed in ethanol (10 mL).

  • The vessel is sealed and subjected to microwave irradiation at 120°C for 10-20 minutes.

  • After cooling, the reaction mixture is concentrated, and the crude product is purified by column chromatography or recrystallization.

One-Pot Multicomponent Synthesis

This protocol describes a copper-catalyzed one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Materials:

  • 2-iodobenzamide

  • Aldehyde

  • Primary amine

  • Copper(I) iodide (CuI) catalyst

  • Potassium carbonate (K₂CO₃) base

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • To a reaction flask are added 2-iodobenzamide (1 equivalent), the aldehyde (1.2 equivalents), the primary amine (1.5 equivalents), CuI (10 mol%), and K₂CO₃ (2 equivalents) in DMF.

  • The mixture is heated at 100-120°C for 4-8 hours under an inert atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Mandatory Visualization

Synthetic Workflow Comparison

Synthetic_Workflows cluster_conventional Conventional Synthesis (Niementowski) cluster_microwave Microwave-Assisted Synthesis cluster_mcr One-Pot Multicomponent Reaction conv1 Step 1: Benzoxazinone Formation (Reflux, 2h) conv2 Step 2: Amination & Cyclization (Reflux, 6-8h) conv1->conv2 conv3 Purification conv2->conv3 mw1 One-Pot Reaction (Microwave, 10-20 min) mw2 Purification mw1->mw2 mcr1 One-Pot Reaction (Heating, 4-8h) mcr2 Purification mcr1->mcr2

Caption: Comparative workflow of different synthetic strategies for quinazolinone derivatives.

Signaling Pathways

Quinazolinone derivatives are frequently investigated as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits (ATP binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.[2][3]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_pi3k_akt PI3K/Akt Signaling cluster_mtor mTOR Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis

Caption: Overview of the PI3K/Akt/mTOR signaling pathway and the inhibitory role of quinazolinone derivatives.[4][5][6][7][8]

Conclusion

The selection of an optimal synthetic strategy for quinazolinone derivatives is a critical decision in the drug development process. While conventional methods provide a reliable foundation, modern techniques such as microwave-assisted synthesis and one-pot multicomponent reactions offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability. By carefully considering the factors outlined in this guide, researchers can make informed decisions to accelerate their research and development efforts.

References

Cross-reactivity profiling of kinase inhibitors derived from 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a detailed comparative analysis of a novel class of kinase inhibitors derived from 1-(2-amino-4-methoxy-3-methylphenyl)ethanone. This guide provides a comprehensive cross-reactivity profiling of a representative compound, "UM-Kinase-3," against a panel of well-established kinase inhibitors, offering valuable insights into its selectivity and potential as a therapeutic agent. The inclusion of detailed experimental protocols and visual pathway and workflow diagrams aims to enhance the utility of this guide for laboratory and clinical research.

Comparative Kinase Inhibition Profile

The inhibitory activity of UM-Kinase-3 was assessed against a panel of kinases and compared with commercially available inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) in nanomolar (nM) units. Lower values indicate greater potency.

Kinase TargetUM-Kinase-3 (IC50 nM)Staurosporine (IC50 nM)Dasatinib (IC50 nM)Erlotinib (IC50 nM)
ABL18506.20.5>10,000
EGFR255.8301.2
SRC1501.40.8>10,000
VEGFR2457.1152,500
p38α (MAPK14)>10,00050350>10,000

Selectivity Profile of UM-Kinase-3

To further characterize the selectivity of UM-Kinase-3, its activity was measured against a broader panel of 96 kinases at a concentration of 1 µM. The results are presented as the percentage of remaining kinase activity.

Kinase FamilyNumber of Kinases TestedKinases with >50% Inhibition
TK385
TKL101
STE150
CK120
AGC121
CAMK110
CMGC80

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

The cross-reactivity of the kinase inhibitors was determined using a radiometric kinase assay. Recombinant human kinases were used in a final reaction volume of 25 µL. The reaction mixture contained 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO. A specific peptide substrate for each kinase was used at a concentration of 2-5 µM.

The reaction was initiated by the addition of [γ-³³P]ATP at a concentration equal to the apparent Km for each respective kinase. The inhibitors were tested at 10 different concentrations in duplicate. After incubation for 40 minutes at room temperature, the reactions were stopped by the addition of 5 µL of 3% phosphoric acid. The reaction mixture (10 µL) was then spotted onto a P30 filtermat, which was subsequently washed three times in 75 mM phosphoric acid and once in methanol. The radioactivity was measured by scintillation counting. The IC50 values were calculated from the concentration-response curves using a non-linear regression analysis.

Kinase Panel Screening

For the broader selectivity profiling, a single concentration (1 µM) of UM-Kinase-3 was incubated with a panel of 96 recombinant kinases under similar assay conditions as described for the IC50 determination. The percentage of remaining kinase activity was calculated by comparing the radioactivity incorporated in the presence of the inhibitor to that of a DMSO control.

Visualizing Biological and Experimental Contexts

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 SRC SRC VEGFR2->SRC VEGFR2->PI3K ABL1 ABL1 SRC->ABL1 Proliferation Cell Proliferation SRC->Proliferation p38a p38α p38a->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Inhibitor_Prep Prepare Kinase Inhibitor Dilutions Incubation Incubate Inhibitor with Kinase/Substrate Inhibitor_Prep->Incubation Kinase_Prep Prepare Kinase and Substrate Mix Kinase_Prep->Incubation Add_ATP Initiate Reaction with [γ-³³P]ATP Incubation->Add_ATP Reaction Incubate at Room Temperature Add_ATP->Reaction Stop_Reaction Stop Reaction with Phosphoric Acid Reaction->Stop_Reaction Spot_Filtermat Spot Reaction on P30 Filtermat Stop_Reaction->Spot_Filtermat Wash Wash Filtermat Spot_Filtermat->Wash Scintillation Measure Radioactivity Wash->Scintillation Data_Analysis Calculate IC50 / % Inhibition Scintillation->Data_Analysis

In vivo versus in vitro efficacy of novel anticancer agents based on 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the In Vivo and In Vitro Efficacy of Novel Anticancer Agents: A Review of Publicly Available Data on 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Derivatives

Researchers, scientists, and drug development professionals often seek comprehensive guides on the efficacy of novel compounds. This guide addresses the anticancer potential of agents based on the this compound scaffold. However, a thorough review of publicly available scientific literature and databases reveals a significant gap in research concerning the in vivo and in vitro anticancer efficacy of direct derivatives of this specific molecule.

Despite extensive searches for data on novel anticancer agents derived from this compound, no specific studies detailing their efficacy, experimental protocols, or mechanisms of action were identified. The scientific community has explored a wide array of structurally related compounds, including various substituted acetophenones, aminomethoxyphenyl analogues, and chalcones, some of which have demonstrated promising anticancer activities. However, direct evidence of the biological activity of compounds based on the precise this compound framework remains unpublished in the public domain.

This lack of available data prevents a comparative analysis as initially intended. The core requirements of presenting quantitative efficacy data in structured tables, detailing experimental methodologies, and visualizing signaling pathways and workflows for this specific class of compounds cannot be fulfilled at this time.

While direct data is absent, the broader landscape of medicinal chemistry offers insights into potentially related structures that have been investigated for their anticancer properties. Research on other aminomethoxy-phenyl derivatives and substituted acetophenones has shown that these general scaffolds can be a fruitful starting point for the development of new therapeutic agents.

Scientists interested in this area may consider the following avenues:

  • De novo synthesis and evaluation: The synthesis of a library of compounds based on the this compound core, followed by systematic in vitro screening against a panel of cancer cell lines, would be the foundational step in evaluating their potential.

  • Structural biology and computational modeling: In the absence of experimental data, computational studies could predict potential biological targets and structure-activity relationships for hypothetical derivatives, guiding future synthesis and testing efforts.

It is important to note that while the search for anticancer agents is a robust and active field, the exploration of every possible chemical scaffold is an ongoing process. The absence of data on this particular compound class may indicate a yet-to-be-explored area of chemical space with potential for discovery.

Researchers are encouraged to consult chemical and biological databases for the most current research, as new findings are continuously published. Future studies may yet shed light on the anticancer potential of this compound derivatives.

Safety Operating Guide

Proper Disposal of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (CAS No. 912347-94-5), a compound frequently used in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Hazard Assessment

Chemical Profile:

PropertyValueSource
Appearance Yellow crystalline solid
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Hazards Category 2 Skin Irritant

Immediate Actions: In the event of a spill, isolate the area and prevent dust generation. Personnel involved in cleanup must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocol for Waste Segregation and Collection

Proper segregation of chemical waste is the first step in ensuring safe disposal. Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

Step 1: Waste Identification and Labeling

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound," the CAS number (912347-94-5), and the approximate quantity.

  • Indicate the associated hazards (e.g., "Skin Irritant").

Step 2: Container Selection

  • Use a designated, leak-proof, and sealable container made of a material compatible with aromatic amines and ketones. High-density polyethylene (HDPE) containers are generally suitable.

  • Ensure the container has a secure screw-on cap to prevent leaks and spills.

Step 3: Waste Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in the designated solid waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid waste container. The solvent must also be identified on the waste label. Do not mix solid and liquid waste in the same container.[1]

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[2][3] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.

Disposal Plan: Off-Site Licensed Contractor

Under no circumstances should this compound be disposed of down the drain or in regular trash.[4] The primary and recommended disposal method is through a licensed hazardous waste contractor.

Operational Steps:

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents and acids.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor. Maintain records of the disposal, including the date, quantity, and disposal company used.

Workflow for Proper Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional & External Procedures A Step 1: Identify and Segregate Waste B Step 2: Use Labeled, Compatible Waste Container A->B Proper Labeling is Crucial C Step 3: Collect Solid and Liquid Waste Separately B->C Avoid Mixing Incompatibles D Step 4: Triple-Rinse Empty Containers & Collect Rinsate C->D For Original Containers E Step 5: Securely Seal and Store in Satellite Accumulation Area C->E D->E F Step 6: Contact Environmental Health & Safety (EHS) for Pickup E->F Hand-off to EHS G Step 7: Complete Waste Disposal Documentation F->G Ensure Compliance H Step 8: Licensed Hazardous Waste Contractor Collects Waste G->H Scheduled Pickup I Step 9: Final Off-Site Disposal (e.g., Incineration) H->I Safe & Compliant Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (CAS No. 912347-94-5). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related aromatic amines.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] A structurally similar compound, 1-(2-Amino-3-methylphenyl)ethanone, is known to cause skin irritation, serious eye irritation, respiratory irritation, and is harmful if swallowed.[2] Therefore, a comprehensive PPE strategy is the primary line of defense.

Table 1: Required Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection.[3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[3]

Safe Handling and Operational Workflow

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

Operational Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[3]

    • Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

    • Verify the functionality of the chemical fume hood.

  • Donning PPE:

    • Put on all required PPE as outlined in Table 1 before entering the handling area.[3]

  • Chemical Handling:

    • Weighing: Always weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure.[3]

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[3]

    • Reactions: Conduct all reactions within a certified chemical fume hood.[3]

  • Post-Handling:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[3]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

    • Hygiene: Wash hands thoroughly after handling.[2]

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling RiskAssessment Conduct Risk Assessment EmergencyEquipment Verify Emergency Equipment RiskAssessment->EmergencyEquipment DonPPE Don Appropriate PPE EmergencyEquipment->DonPPE Weigh Weigh Compound DonPPE->Weigh PrepareSolution Prepare Solution Weigh->PrepareSolution ConductReaction Conduct Reaction PrepareSolution->ConductReaction Decontaminate Decontaminate Work Area ConductReaction->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Operational Workflow Diagram

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation:

    • Do not mix with other waste streams.

    • Store in a designated, properly labeled hazardous waste container.[4]

  • Container Management:

    • Use a container compatible with the chemical.[4]

    • Keep the container tightly closed except when adding waste.[4]

    • Label the container with "HAZARDOUS WASTE" and the full chemical name.[4]

  • Storage:

    • Store the waste container in a well-ventilated, secondary containment area away from incompatible materials. The compound is sensitive to acidic conditions.

  • Pickup and Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

    • Complete a hazardous material pickup request form as required.[4]

Disposal Plan for this compound cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Segregate Segregate Waste UseContainer Use Compatible Labeled Container Segregate->UseContainer Store Store in Secondary Containment UseContainer->Store KeepClosed Keep Container Closed Store->KeepClosed Request Submit EHS Pickup Request KeepClosed->Request Dispose Professional Disposal Request->Dispose

Chemical Disposal Workflow

By following these guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safer laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.